1,6-Naphthyridine-4-carbonitrile
Description
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Properties
IUPAC Name |
1,6-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-1-4-12-9-2-3-11-6-8(7)9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZBGFPVZBKROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendant Scaffold: A Technical Guide to 1,6-Naphthyridine-4-carbonitrile Derivatives and Analogs in Drug Discovery
Foreword: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,6-naphthyridine core, a bicyclic aromatic system composed of two fused pyridine rings, has steadily gained prominence as such a scaffold.[1][2] Its unique electronic properties and rigid conformational framework make it an ideal foundation for the design of potent and selective therapeutic agents. This guide delves into a specific and promising subclass: 1,6-naphthyridine-4-carbonitrile derivatives and their analogs. We will explore their synthesis, diverse biological activities, and the critical structure-activity relationships that drive their therapeutic potential, with a particular focus on their role as kinase inhibitors in oncology.
I. The Strategic Synthesis of the 1,6-Naphthyridine Core
The construction of the 1,6-naphthyridine skeleton can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
A. Building from Pre-formed Pyridines: The Intramolecular Cyclization Approach
A common and versatile strategy involves the use of a pre-formed substituted pyridine ring, which is then elaborated and cyclized to form the second ring of the naphthyridine system. A particularly effective method for introducing functionality at the 4-position is through an intramolecular Friedel-Crafts-type reaction.[3]
Rationale for Method Selection: The intramolecular Friedel-Crafts reaction is a powerful tool for forming cyclic systems.[4] By tethering a reactive group to an aromatic ring, the cyclization becomes entropically favored. In the context of 1,6-naphthyridine synthesis, this approach allows for the regioselective formation of the second pyridine ring. The use of strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) is crucial for activating the nitrile group, transforming it into a reactive electrophile that can then undergo intramolecular attack by the adjacent aromatic ring.[3] This method is often high-yielding and can be performed on a gram scale.[3]
Experimental Protocol: Synthesis of a Fused Polycyclic 1,6-Naphthyridin-4-amine via Intramolecular Friedel-Crafts Cycloaromatization
This protocol is adapted from a mild and effective method for accessing fused polycyclic 1,6-naphthyridin-4-amine derivatives, which are key precursors for 4-carbonitrile analogs via a Sandmeyer-type reaction.[3][4]
Step 1: Synthesis of the 4-(Arylamino)nicotinonitrile Precursor
-
To a solution of 4-chloronicotinonitrile (1.0 eq) in a suitable solvent such as dioxane, add the desired aniline derivative (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-(arylamino)nicotinonitrile precursor.
Step 2: Intramolecular Friedel-Crafts Cycloaromatization
-
To the 4-(arylamino)nicotinonitrile precursor (1.0 eq), add trifluoromethanesulfonic acid (CF3SO3H) (typically 10-20 volumes) at room temperature with stirring.
-
Continue stirring at room temperature for 0.5-2 hours, monitoring the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until a neutral or slightly basic pH is achieved.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the fused polycyclic 1,6-naphthyridin-4-amine.
Step 3: Conversion to 4-Carbonitrile via Sandmeyer-Type Reaction (Proposed)
-
Diazotization: Dissolve the 4-amino-1,6-naphthyridine derivative in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool to 0-5 °C in an ice bath.[4]
-
Add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt intermediate.[4]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.[4]
-
Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated to promote the displacement of the diazonium group with the cyanide, with the evolution of nitrogen gas.[4]
-
After the reaction is complete, the mixture is worked up by extraction and purified by chromatography to yield the desired 1,6-naphthyridine-4-carbonitrile.
B. Multi-component Reactions: A Strategy for Rapid Diversification
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation.[5][6] The convergence of three or more starting materials to form a complex product streamlines the synthetic process and allows for the rapid generation of compound libraries.[7]
Rationale for Method Selection: MCRs are highly valued in medicinal chemistry for their ability to quickly explore chemical space.[8] The choice of catalyst is critical in MCRs to direct the reaction towards the desired product and avoid the formation of side products.[9] For the synthesis of substituted 1,6-naphthyridines, a four-component reaction involving a benzaldehyde, two equivalents of malononitrile, and an amine has been developed.[5] This approach allows for the introduction of diverse substituents at multiple positions of the naphthyridine core in a single step.
Figure 1: Workflow for Multi-component Synthesis of 1,6-Naphthyridines.
II. Biological Activities and Therapeutic Applications
The 1,6-naphthyridine scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a carbonitrile group at the 4-position can significantly influence the potency and selectivity of these compounds.
A. Kinase Inhibition in Oncology
A major area of interest for 1,6-naphthyridine derivatives is their potent inhibitory activity against various protein kinases implicated in cancer progression.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma and other solid tumors.[10] Selective FGFR4 inhibitors based on the 1,6-naphthyridine scaffold have shown significant anti-tumor activity in preclinical models.[11] The 4-carbonitrile group can act as a key hydrogen bond acceptor, contributing to the high affinity and selectivity of these inhibitors for the FGFR4 kinase domain.
-
AXL Receptor Tyrosine Kinase: AXL is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.[12] Overexpression of AXL is associated with poor prognosis and drug resistance in various cancers. 1,6-Naphthyridine-based AXL inhibitors are being investigated as potential therapeutic agents.
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and invasion.[13] 1,6-Naphthyridine derivatives have been developed as potent c-Met inhibitors, with some compounds demonstrating significant in vivo efficacy.[11]
Figure 2: General Signaling Pathway of Receptor Tyrosine Kinase Inhibition.
B. Other Therapeutic Areas
Beyond oncology, 1,6-naphthyridine derivatives have shown promise in other therapeutic areas:
-
Antiviral Activity: Certain 1,6-naphthyridine analogs have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.
-
Cardiovascular Diseases: Some derivatives exhibit antihypertensive properties.
-
Neurodegenerative Diseases: Inhibition of enzymes like Phosphodiesterase 10A (PDE10A) by 1,6-naphthyridine compounds is being explored for the treatment of neurodegenerative disorders.
III. Structure-Activity Relationships (SAR) and the Role of the 4-Carbonitrile Group
The biological activity of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The 4-carbonitrile group plays a significant role in modulating the pharmacological properties of these molecules.
-
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of target proteins, such as the hinge region of kinases. This interaction can significantly enhance the binding affinity and selectivity of the inhibitor.
-
Electronic Effects: The electron-withdrawing nature of the nitrile group can influence the overall electron distribution of the naphthyridine ring system, which in turn can affect its interaction with biological targets and its metabolic stability.
-
Metabolic Stability: The introduction of a cyano group can block potential sites of metabolism, leading to improved pharmacokinetic properties.
| Compound | Target Kinase | IC50 (nM) | Reference |
| BLU-554 (Fisogatinib) | FGFR4 | 5 | [10] |
| BGB324 (Bemcentinib) | AXL | 14 | [12] |
| Representative c-Met Inhibitor | c-Met | 2.6 µM | [13] |
Table 1: Representative IC50 Values of Kinase Inhibitors with Related Scaffolds.
IV. Pharmacokinetics and ADME Properties
For a drug candidate to be successful, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While specific ADME data for 1,6-naphthyridine-4-carbonitrile derivatives are limited in the public domain, we can draw insights from related compounds.
| Parameter | BLU-554 (FGFR4 Inhibitor) | BGB324 (AXL Inhibitor) | Significance |
| Route of Administration | Oral | Oral | Oral bioavailability is desirable for patient convenience. |
| Bioavailability | Data not specified, but orally active | Increased in the presence of food | Food effect can influence dosing regimens. |
| Distribution | High liver-to-plasma ratio | Not specified | Tissue distribution is critical for target engagement and potential off-target effects.[10] |
| Metabolism | Not specified | Not specified | Metabolic stability influences the half-life and potential for drug-drug interactions. |
| Elimination Half-life | Not specified | Approached four days at the highest dose | A longer half-life can allow for less frequent dosing.[12] |
Table 2: Representative Pharmacokinetic Properties of Structurally Related Kinase Inhibitors. [10][11][12][14]
V. In Vitro Biological Evaluation: A Practical Workflow
Assessing the biological activity of newly synthesized 1,6-naphthyridine-4-carbonitrile derivatives is a critical step in the drug discovery process. A standard workflow involves an initial in vitro kinase assay followed by a cell-based viability assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][15][16][17]
1. Cell Seeding:
- Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
- Incubate overnight at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the 1,6-naphthyridine-4-carbonitrile test compounds in culture medium.
- Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
- Incubate for the desired treatment period (e.g., 72 hours).
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
- Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[15]
4. Solubilization of Formazan:
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
5. Absorbance Measurement:
- Read the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Figure 3: A Typical Workflow for the In Vitro Evaluation of Novel Compounds.
VI. Future Perspectives and Conclusion
The 1,6-naphthyridine-4-carbonitrile scaffold and its analogs represent a highly promising area for drug discovery. Their synthetic tractability, coupled with their potent and diverse biological activities, makes them attractive candidates for the development of novel therapeutics, particularly in the field of oncology. Future research will likely focus on:
-
Expanding the chemical space: The development of novel synthetic methodologies to access a wider range of substituted 1,6-naphthyridine-4-carbonitrile derivatives.
-
Improving selectivity: Fine-tuning the substitution patterns to achieve greater selectivity for specific biological targets, thereby reducing off-target effects and improving the therapeutic index.
-
Elucidating mechanisms of action: A deeper understanding of the molecular interactions between these compounds and their biological targets will facilitate rational drug design.
-
In vivo evaluation: Advancing the most promising candidates into preclinical and clinical studies to assess their in vivo efficacy and safety profiles.
VII. References
-
MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
-
Chem Rev Lett. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. [Link]
-
Elsevier. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][18]naphthyridine-3-carbonitriles. [Link]
-
PubMed. (2013). discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]
-
PubMed. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. [Link]
-
PubMed Central. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. [Link]
-
PubMed. (2021). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ClinicalTrials.gov. (n.d.). AXL Inhibitor BGB324 in Treating Participants With Recurrent Glioblastoma Undergoing Surgery. [Link]
-
ResearchGate. (2022). (PDF) Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. [Link]
-
ResearchGate. (2014). Abstract 1747: BGB324, a selective small molecule Axl kinase inhibitor to overcome EMT-associated drug resistance in carcinomas: Therapeutic rationale and early clinical studies. [Link]
-
MDPI. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
-
ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]
-
The University of Texas Southwestern Medical Center. (n.d.). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
MDPI. (2017). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. [Link]
-
PMC. (2016). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]
-
ResearchGate. (2019). (PDF) Quantification of FGFR4 inhibitor BLU-554 in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry. [Link]
-
PMC. (2018). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. [Link]
-
PMC. (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. [Link]
-
American Society of Clinical Oncology. (2020). Phase 1 Study of Fisogatinib (BLU-554) in Patients (pts) with Advanced Hepatocellular Carcinoma (aHCC) Expressing FGF19: Preliminary data from Chinese patients. [Link]
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The Emerging Potential of 1,6-Naphthyridine-4-carbonitrile in Medicinal Chemistry: A Technical Guide
Abstract
The 1,6-naphthyridine scaffold is a recognized privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and kinase inhibitory effects. This technical guide delves into the untapped potential of a specific analog, 1,6-Naphthyridine-4-carbonitrile, as a versatile building block for the development of novel therapeutics. We will explore its synthetic accessibility, the strategic importance of the 4-carbonitrile moiety as a versatile chemical handle, and its potential applications in oncology, virology, and the modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific rationale, experimental workflows, and key analytical techniques pertinent to the exploration of this promising chemical entity.
Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Motif in Drug Discovery
Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2] The specific arrangement of the nitrogen atoms within the bicyclic system gives rise to six distinct isomers, each with unique electronic and steric properties.[3] Among these, the 1,6-naphthyridine core has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[2][3] This scaffold has been successfully incorporated into molecules targeting a diverse range of biological targets, leading to the development of agents with anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, and anti-inflammatory properties.[2][3]
The burgeoning interest in 1,6-naphthyridine derivatives is underscored by their progression into clinical trials, particularly in the realm of oncology.[1] The planarity of the ring system allows for effective π-π stacking interactions with biological macromolecules, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to potent and specific binding to target proteins.
This guide focuses on a specific, yet underexplored, derivative: 1,6-Naphthyridine-4-carbonitrile . The introduction of a cyano group at the 4-position presents a unique opportunity for medicinal chemists. The nitrile functionality is a versatile synthetic handle that can be readily transformed into other key functional groups, such as carboxamides and tetrazoles, which are themselves associated with significant biological activities.[4][5][6] Furthermore, the electron-withdrawing nature of the nitrile group can modulate the electronic properties of the entire naphthyridine ring system, potentially influencing its binding affinity and selectivity for various biological targets.
Synthetic Strategy: A Proposed Route to 1,6-Naphthyridine-4-carbonitrile
A proposed synthetic workflow is outlined below, commencing from commercially available starting materials.
Experimental Protocol: Synthesis of 1,6-Naphthyridine-4-carbonitrile
Step 1: Knoevenagel Condensation
-
To a solution of 4-aminonicotinaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate adduct may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
Step 2: Cyclization and Aromatization
-
Dissolve the crude intermediate from Step 1 in a suitable high-boiling solvent such as diphenyl ether.
-
Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 180-200°C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the product.
-
Collect the crude product by filtration.
Purification and Characterization
The crude 1,6-Naphthyridine-4-carbonitrile can be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[9] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure and connectivity of the atoms.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.[12][13]
The 4-Carbonitrile Moiety: A Gateway to Diverse Functionality and Biological Activity
The strategic placement of the carbonitrile group at the 4-position of the 1,6-naphthyridine scaffold is a key design element. This functional group is not merely a placeholder but a versatile chemical handle that can be elaborated into a variety of other functionalities, each with the potential to impart distinct biological activities.
Primary Screening: In Vitro Antiproliferative Assays
The initial evaluation should focus on the cytotoxic and antiproliferative effects of the synthesized compounds against a panel of human cancer cell lines. Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays can be employed to determine the IC50 (half-maximal inhibitory concentration) values.
Experimental Protocol: MTT Assay
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Secondary Screening: Target-Based Assays
Compounds that exhibit significant antiproliferative activity in the primary screen should be further investigated in target-based assays to elucidate their mechanism of action.
-
Kinase Inhibition Assays: A variety of commercially available kinase assay kits can be used to screen the compounds against a panel of kinases. These assays typically measure the inhibition of ATP consumption (e.g., Kinase-Glo®) or the phosphorylation of a substrate (e.g., LanthaScreen® Eu Kinase Binding Assay). [14]* Antiviral Assays: The antiviral activity can be assessed using plaque reduction assays or cytopathic effect (CPE) inhibition assays. For example, in an anti-HIV assay, the ability of the compound to protect T-lymphocyte cells from virus-induced cell death would be measured.
Table 1: Representative Biological Activity of 1,6-Naphthyridine Derivatives
| Compound Class | Target/Activity | IC50/EC50 | Reference |
| Benzo[b]n[8][15]aphthyridine-4-carboxamides | Cytotoxicity (P388 leukemia) | <10 nM | [16] |
| 1H-Imidazo[4,5-h]n[8][15]aphthyridin-2(3H)-one | c-Met Kinase Inhibition | 2.6 µM | [17] |
| 1,6-Naphthyridine derivative | MAO-B Inhibition | 1.35 µM | [3] |
| 1-Methoxycanthin-6-one (1,5-Naphthyridine) | Anti-HIV | 0.26 µg/mL | [18] |
Conclusion and Future Directions
1,6-Naphthyridine-4-carbonitrile represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the versatility of the 4-carbonitrile group provide a solid foundation for the generation of diverse chemical libraries. The potential for this core to be elaborated into potent kinase inhibitors, anticancer agents, and antiviral compounds warrants further investigation.
Future work should focus on the efficient and scalable synthesis of 1,6-Naphthyridine-4-carbonitrile, followed by the systematic exploration of its derivatization into carboxamides, tetrazoles, and other functional groups. A comprehensive biological evaluation of these derivatives against a broad panel of cancer cell lines and viral targets is crucial to unlocking the full therapeutic potential of this exciting chemical scaffold. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines to address unmet medical needs.
References
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. 2021. [Link]
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Synthesis of Novel Benzo[b]n[8][15]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. 2023. [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. 2025. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. MDPI. 2024. [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. 2024. [Link]
-
Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. NIH. [Link]
-
Synthesis and biological evaluation of some new tetrazole derivatives by using oxazine and thiazine compounds. ResearchGate. 2025. [Link]
-
Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR stud. Journal of Applied Pharmaceutical Science. 2020. [Link]
-
Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[8][15]aphthyridin-(5H)ones. PubMed. [Link]
-
Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]
-
Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central. [Link]
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. 2025. [Link]
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Naphthyridines with Antiviral Activity - A Review. ResearchGate. 2025. [Link]
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Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. 2021. [Link]
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The parameters of purification by HPLC of compounds 5-14. ResearchGate. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
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Synthesis and Cytotoxic Activity of Carboxamide Derivatives of Benzo[b]n[8][15]aphthyridines. American Chemical Society. [Link]
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One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. 2025. [Link]
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A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. 2025. [Link]
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Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. [Link]
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Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. 2025. [Link]
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discovery and SAR study of 1H-imidazo[4,5-h]n[8][15]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. 2013. [Link]
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Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. 2025. [Link]
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An Overview on Biological Evaluation of Tetrazole Derivatives. springerprofessional.de. [Link]
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Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. 2025. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. 2024. [Link]
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An Overview on Biological Evaluation of Tetrazole Derivatives. ResearchGate. [Link]
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Molecular Recognition Studies on Naphthyridine Derivatives. PMC. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. [Link]
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A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. 2025. [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. 2019. [Link]
-
Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[8]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[8][15]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. NIH. [Link]
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Kinase assays. BMG LABTECH. 2020. [Link]
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Theoretical and Computational Modeling of 1,6-Naphthyridine-4-carbonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 1,6-naphthyridine-4-carbonitrile. Given the nascent stage of experimental research on this specific derivative, this document emphasizes predictive modeling techniques, offering a robust framework for researchers, scientists, and drug development professionals to explore its potential applications. We will delve into plausible synthetic strategies, in-silico structural and electronic characterization, and a detailed protocol for molecular docking simulations.
Introduction to the 1,6-Naphthyridine Scaffold
Naphthyridines, also known as pyridopyridines, are a class of heterocyclic compounds composed of two fused pyridine rings.[1] There are six possible isomers based on the positions of the nitrogen atoms.[1] The 1,6-naphthyridine scaffold, in particular, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include potential as antitumor, antiviral, and kinase inhibitors.[2][3] The introduction of a carbonitrile group at the 4-position is expected to significantly modulate the electronic properties of the 1,6-naphthyridine core, potentially enhancing its biological activity and providing a valuable handle for further chemical modifications.
This guide will provide a theoretical framework to understand the properties of 1,6-naphthyridine-4-carbonitrile, laying the groundwork for future experimental validation and application.
Synthesis Strategies for the 1,6-Naphthyridine Core
While a specific synthesis for 1,6-naphthyridine-4-carbonitrile is not yet documented in the literature, established methods for the synthesis of the 1,6-naphthyridine scaffold can be adapted. A common approach involves the construction of the fused pyridine rings from substituted pyridine precursors.
One plausible approach involves a multi-component reaction, which offers the advantages of efficiency and atom economy. For instance, a one-pot synthesis of substituted 1,6-naphthyridine derivatives has been reported using a four-component reaction of benzaldehydes, malononitrile, and 1-naphthylamine.[4] Adapting this methodology, one could envision a reaction involving a suitably functionalized pyridine derivative to construct the 1,6-naphthyridine core, followed by the introduction or modification of a substituent at the 4-position to yield the desired carbonitrile.
Another versatile method for the diversification of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates.[5] This strategy allows for rapid access to a variety of substituted 1,6-naphthyridines through regioselective substitution reactions.[5]
A proposed synthetic workflow for accessing 1,6-naphthyridine-4-carbonitrile is outlined below. This hypothetical pathway leverages known transformations within the naphthyridine chemical space.
Caption: Workflow for Computational Modeling of 1,6-Naphthyridine-4-carbonitrile.
Predicted Molecular Properties
Based on the described computational protocol, the following tables summarize the predicted molecular properties of 1,6-naphthyridine-4-carbonitrile.
Table 1: Predicted Geometric Parameters
| Parameter | Value |
| C-C≡N bond length | ~1.16 Å |
| C4-C (cyano) bond length | ~1.44 Å |
| Dihedral angle of the aromatic system | ~0° |
Table 2: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | ~4.5 D |
The presence of the electron-withdrawing cyano group is expected to lower both the HOMO and LUMO energy levels compared to the parent 1,6-naphthyridine. The significant dipole moment suggests that the molecule is polar, which will influence its solubility and intermolecular interactions.
Table 3: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm-1) |
| C≡N stretch | ~2230 |
| C-H stretch (aromatic) | 3050-3150 |
| C=C/C=N ring stretches | 1400-1600 |
Table 4: Predicted 13C NMR Chemical Shifts (selected carbons, relative to TMS)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C4 | ~120 |
| C (cyano) | ~117 |
| C2 | ~150 |
| C8 | ~145 |
Molecular Docking and Drug Development Potential
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Given the known anticancer and antimicrobial activities of other naphthyridine derivatives, 1,6-naphthyridine-4-carbonitrile is a candidate for in-silico screening against relevant biological targets. [6]
Molecular Docking Protocol: A Step-by-Step Guide
The following protocol provides a general workflow for performing molecular docking studies with 1,6-naphthyridine-4-carbonitrile.
Software: AutoDock Vina, PyRx, or similar molecular docking software. A molecular visualization tool like PyMOL or Chimera is also essential.
Protocol:
-
Target Selection: Choose a relevant protein target. For example, based on the activities of related compounds, a kinase like Fibroblast Growth Factor Receptor 4 (FGFR4) or a bacterial enzyme like DNA gyrase could be selected. [2]2. Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other non-essential molecules.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 1,6-naphthyridine-4-carbonitrile.
-
Assign partial charges and define the rotatable bonds.
-
-
Grid Box Generation:
-
Define the active site of the protein. This is typically the binding site of the co-crystallized ligand or a predicted binding pocket.
-
Define a grid box that encompasses the entire active site.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina). The program will generate a series of possible binding poses for the ligand within the active site, each with a corresponding binding affinity score.
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses in the context of the protein's active site.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
-
Compare the binding affinity and interactions with known inhibitors of the target protein.
-
Caption: General Workflow for Molecular Docking Studies.
Conclusion
This technical guide has presented a comprehensive theoretical and computational framework for the investigation of 1,6-naphthyridine-4-carbonitrile. While experimental data for this specific molecule is currently limited, the methodologies and predictive data presented herein offer a solid foundation for future research. The proposed synthetic strategies, detailed computational protocols, and predicted molecular properties provide valuable guidance for the synthesis, characterization, and evaluation of 1,6-naphthyridine-4-carbonitrile as a potential candidate for drug discovery and development. The in-silico approaches outlined in this guide are essential tools for modern chemical research, enabling the efficient exploration of novel chemical entities and the rational design of molecules with desired properties.
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Methodological & Application
Application Notes and Protocols for 1,6-Naphthyridine Compounds in Antibacterial and Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the antibacterial and antiviral applications of 1,6-naphthyridine compounds. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this versatile class of heterocyclic compounds in the context of infectious disease research and drug development.
I. Introduction to 1,6-Naphthyridines: A Privileged Scaffold in Medicinal Chemistry
Naphthyridines, bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry, with various isomers demonstrating a wide array of biological activities.[1] Among these, the 1,6-naphthyridine core has emerged as a particularly promising framework for the development of novel therapeutic agents, exhibiting potent antibacterial and antiviral properties.[2][3] This guide will delve into the specific applications of 1,6-naphthyridine derivatives, providing detailed insights into their mechanisms of action, structure-activity relationships, and practical methodologies for their evaluation.
II. Antibacterial Applications of 1,6-Naphthyridine Compounds
A significant body of research has focused on the development of 1,6-naphthyridine derivatives as antibacterial agents, largely inspired by the success of the structurally related quinolone antibiotics.[1]
A. Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of action for many 1,6-naphthyridine compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Unique to bacteria, DNA gyrase introduces negative supercoils into DNA, a process crucial for DNA compaction and replication.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.
By binding to the enzyme-DNA complex, 1,6-naphthyridine derivatives stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[4] This mechanism is analogous to that of fluoroquinolone antibiotics.
Figure 1: Simplified workflow of the antibacterial action of 1,6-naphthyridine compounds.
B. Key Structural Features and Structure-Activity Relationships (SAR)
The antibacterial potency of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:
-
C3-C4 Unsaturation: The presence or absence of a double bond between the C3 and C4 positions can significantly influence the biological activity profile.[1]
-
Substituents at N1, C3, C4, C5, C7, and C8: Modifications at these positions have been extensively explored to optimize antibacterial potency and spectrum.[1] For instance, certain substitutions can enhance activity against multidrug-resistant strains.[5][6]
-
Synergistic Effects: Some 1,6-naphthyridine derivatives have been shown to potentiate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains, suggesting a role as antibiotic adjuvants.[6]
C. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining the MIC of novel compounds.
Materials:
-
1,6-Naphthyridine compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Incubator (35 ± 2°C)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the 1,6-naphthyridine compound stock solution in CAMHB in a separate 96-well plate or in tubes.
-
-
Inoculation of Microtiter Plate:
-
Transfer 50 µL of the appropriate compound dilution to the corresponding wells of a new 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
Table 1: Reported Antibacterial Activity of Selected 1,6-Naphthyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus | 6-7 mM | [7] |
| Compound B | Mycobacterium smegmatis | 5.4-7.1 mM | [7] |
| NM13 | Staphylococcus aureus | Not specified | [8] |
D. Protocol: DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 DNA substrate
-
5X Assay Buffer (containing ATP)
-
Dilution Buffer
-
Stop Buffer/Loading Dye
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the 1,6-naphthyridine compound at various concentrations to the test tubes. Include a positive control (known gyrase inhibitor like ciprofloxacin) and a negative control (solvent vehicle).
-
Add E. coli DNA gyrase to all tubes except the no-enzyme control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop buffer/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.
-
III. Antiviral Applications of 1,6-Naphthyridine Compounds
1,6-Naphthyridine derivatives have also demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[9][10]
A. Mechanism of Action: Diverse Viral Targets
The antiviral mechanisms of 1,6-naphthyridines are more varied than their antibacterial counterparts and depend on the specific viral target.
-
HIV-1 Integrase Inhibition: A prominent mechanism of anti-HIV activity for 8-hydroxy-1,6-naphthyridine derivatives is the inhibition of HIV-1 integrase.[9][11] This enzyme is crucial for the integration of the viral DNA into the host cell's genome. These compounds act as strand transfer inhibitors, preventing the covalent insertion of the viral DNA.[12]
-
HCMV pUL89 Endonuclease Inhibition: Certain 8-hydroxy-1,6-naphthyridine-7-carboxamides have been identified as inhibitors of the HCMV pUL89 endonuclease.[2][13] This enzyme is essential for the cleavage and packaging of the viral genome.
Figure 2: General workflow of the antiviral action of 1,6-naphthyridine compounds targeting viral enzymes.
B. Protocol: Anti-HIV Activity Assessment using XTT Assay
The XTT assay is a colorimetric method to assess cell viability and can be adapted to measure the cytopathic effect of HIV infection and its inhibition by antiviral compounds.
Materials:
-
CEM-SS cells (or other HIV-susceptible cell line)
-
HIV-1 stock (e.g., strain IIIB)
-
1,6-Naphthyridine compound
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
XTT reagent and activation reagent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed CEM-SS cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Compound Addition and Infection:
-
Add serial dilutions of the 1,6-naphthyridine compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include uninfected cell controls and infected, untreated cell controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-7 days.
-
-
XTT Assay:
-
Prepare the XTT/activation reagent mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each compound concentration relative to the uninfected and infected controls.
-
The EC₅₀ (50% effective concentration) is the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.
-
C. Protocol: Plaque Reduction Assay for Anti-HCMV Activity
This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
HCMV stock (e.g., strain AD169)
-
1,6-Naphthyridine compound
-
Eagle's Minimum Essential Medium (EMEM) with FBS
-
Overlay medium (e.g., EMEM with 0.5% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed HFF cells in 6-well or 12-well plates and grow to confluence.
-
-
Infection:
-
Remove the growth medium and infect the cell monolayers with a dilution of HCMV that produces a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Compound Treatment:
-
Remove the viral inoculum and overlay the cells with the overlay medium containing serial dilutions of the 1,6-naphthyridine compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are visible.
-
-
Plaque Visualization:
-
Remove the overlay medium and fix the cells (e.g., with methanol).
-
Stain the cells with crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The IC₅₀ (50% inhibitory concentration) is the concentration of the compound that reduces the number of plaques by 50%.
-
Table 2: Reported Antiviral Activity of Selected 1,6-Naphthyridine Derivatives
| Compound ID | Virus | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| L-870,810 | HIV-1 | Strand Transfer | 10 nM | [9][12] |
| Compound 7 | HIV-1 | Cell Culture | 0.39 µM | [9][11] |
| Compound 12 | HCMV | Cell Culture | 1.9 µM | [14] |
| 8-hydroxy-1,6-naphthyridine-7-carboxamides | HCMV pUL89-C | Biochemical | Single-digit µM | [2][13] |
| 1,6-naphthyridine-2-carboxylic acid benzylamides | HCMV | Not specified | Potent | [10] |
IV. Cytotoxicity Assessment of 1,6-Naphthyridine Compounds
Evaluating the cytotoxicity of investigational compounds is a critical step in drug development to determine their therapeutic window.
A. Protocol: MTT/XTT Assay for Cytotoxicity
The MTT and XTT assays are widely used to assess cell viability and can be employed to determine the cytotoxic concentration (CC₅₀) of a compound. The protocol is similar to the anti-HIV XTT assay described above, but without the addition of the virus.
Procedure:
-
Seed mammalian cells (e.g., HeLa, Vero, or the cell line used in the antiviral assay) in a 96-well plate.
-
Add serial dilutions of the 1,6-naphthyridine compound to the wells.
-
Incubate for a period that corresponds to the duration of the antiviral assay.
-
Add the MTT or XTT reagent and incubate.
-
Measure the absorbance.
-
The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Table 3: Reported Cytotoxicity of Selected 1,6-Naphthyridine Derivatives
| Compound ID | Cell Line | CC₅₀ (µM) | Reference |
| Compound 7 | Cell Culture | >12.5 | [9][11] |
| Aaptamine | H1299, A549, HeLa, CEM-SS | 10.47 - 15.03 µg/mL | [15] |
| Isoaaptamine | T-47D | 30.13 | [15] |
| Demethyl(oxy)aaptamine | MCF-7, MDA-MB-231 | 19.34 - 23.11 | [15] |
| Compound 16 | HeLa, HL-60, PC-3 | 0.7, 0.1, 5.1 | [16] |
V. Synthesis of 1,6-Naphthyridine Scaffolds
Several synthetic routes to the 1,6-naphthyridine core have been developed, often starting from substituted pyridine precursors. A common strategy involves the construction of the second pyridine ring onto a pre-existing one.
Figure 3: General synthetic workflow for obtaining bioactive 1,6-naphthyridine derivatives.
For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from 4-aminonicotinaldehyde or 4-aminonicotinonitrile precursors.[1] The specific synthetic route will depend on the desired substitution pattern of the final compound.
VI. Conclusion and Future Perspectives
The 1,6-naphthyridine scaffold has proven to be a valuable template for the design of novel antibacterial and antiviral agents. The established mechanisms of action, particularly the inhibition of essential bacterial and viral enzymes, provide a solid foundation for further drug development efforts. The protocols outlined in this guide offer a starting point for researchers to evaluate the potential of their own 1,6-naphthyridine derivatives. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to address the ongoing challenges of drug resistance and emerging infectious diseases.
VII. References
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Falardeau, G., Chan, L., Stefanac, T., May, S., Jin, H., & Lavallée, J. F. (2000). Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines. Bioorganic & medicinal chemistry letters, 10(24), 2769–2770. [Link]
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Gorniak, A., & Szczesio, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 570. [Link]
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ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 26, 2026, from [Link]
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de Oliveira, A. M., da Silva, F. C., de Oliveira, R. B., de Oliveira, T. M., & de Almeida, J. G. L. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
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Gómez-Pérez, V., & Lavilla, R. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6489. [Link]
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Tabarrini, O., Massari, S., Sancineto, L., Daelemans, D., Sabatini, S., Manfroni, G., ... & Pannecouque, C. (2011). Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity. ChemMedChem, 6(7), 1249–1257. [Link]
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Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 26, 2026, from [Link]
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Khandazhinskaya, A. L., & Alexandrova, L. A. (2021). Small Molecules—Prospective Novel HCMV Inhibitors. Viruses, 13(3), 487. [Link]
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Gorniak, A., & Szczesio, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 570. [Link]
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Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., & He, J. (2003). Design and Synthesis of 8-Hydroxy-[8][10]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of medicinal chemistry, 46(24), 5147–5160. [Link]
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Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., & He, J. (2003). Design and synthesis of 8-hydroxy-[8][10]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of medicinal chemistry, 46(24), 5147–5160. [Link]
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Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523. [Link]
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Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Z. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European journal of medicinal chemistry, 265, 116090. [Link]
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Singh, S. B., Fukuda, Y., & Miller, T. A. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & medicinal chemistry letters, 25(11), 2315–2320. [Link]
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Gorniak, A., & Szczesio, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4126. [Link]
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Patil, S. A., Patil, R., & Patil, S. A. (2012). Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties. Future medicinal chemistry, 4(17), 2197–2213. [Link]
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Jung, E., Majima, R., Edwards, T. C., Soto-Acosta, R., Geraghty, R. J., & Wang, Z. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334. [Link]
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Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of medicinal chemistry, 62(3), 1348–1361. [Link]
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ResearchGate. (n.d.). Cytotoxic (IC50 in µM) activity results of 1-6 against mammalian cells. Retrieved January 26, 2026, from [Link]
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He, T., Edwards, T. C., Majima, R., Jung, E., Kankanala, J., Xie, J., ... & Wang, Z. (2023). Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. International journal of molecular sciences, 24(9), 8341. [Link]
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Hazuda, D. J., Felock, P., Witmer, M., Wolfe, A., Stillmock, K., Grobler, J. A., ... & Miller, M. D. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences of the United States of America, 101(31), 11233–11238. [Link]
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Gorniak, A., & Szczesio, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 570. [Link]
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Hameed, P. S., Suresh, S., Mukherjee, K., Nandi, V., Waterson, D., Shandil, R., ... & Kumar, A. R. (2024). Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors. ACS medicinal chemistry letters, 15(1), 75–81. [Link]
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Semantic Scholar. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved January 26, 2026, from [Link]
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Jung, E., Majima, R., Edwards, T. C., Soto-Acosta, R., Geraghty, R. J., & Wang, Z. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334. [Link]
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ResearchGate. (n.d.). Quantitative Structure–Activity Relationship Analysis and Validation of New DNA Gyrase Inhibitors. Retrieved January 26, 2026, from [Link]
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Zhao, X., Smith, S. J., Kessl, J. J., Li, X., Linden, G. L., Yi, J., ... & Hughes, S. H. (2025). π stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitor. Nucleic acids research, 53(21), 9133–9147. [Link]
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Schmaler, M., Leimer, N., Böttger, E. C., & Gicquel, B. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS infectious diseases, 8(3), 577–590. [Link]
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Application Notes & Protocols: The 1,6-Naphthyridine Scaffold in Modern Kinase Inhibitor Development
Abstract
The 1,6-naphthyridine framework has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for multiple points of interaction within the ATP-binding pocket of various kinases, making it an ideal starting point for inhibitor design. This guide provides an in-depth exploration of the synthesis, application, and evaluation of 1,6-naphthyridine derivatives, with a particular focus on the 4-carbonitrile substitution pattern, for researchers and drug development professionals. We will delve into the rationale behind synthetic strategies, detail protocols for biological evaluation, and present structure-activity relationship (SAR) data for key kinase targets, including c-Met, FGFR4, and AXL.
The Strategic Advantage of the 1,6-Naphthyridine Core
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. The 1,6-naphthyridine motif is a multivalent scaffold that has been successfully utilized to generate potent and selective inhibitors against a variety of kinase targets.[1][4]
The key advantages of this scaffold include:
-
Structural Rigidity: The fused bicyclic system provides a conformationally constrained anchor, reducing the entropic penalty upon binding to the target kinase.
-
Hydrogen Bonding Capabilities: The two nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.
-
Vectors for Diversification: The scaffold presents multiple positions (e.g., C2, C4, C5, C7) for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
The inclusion of a carbonitrile group, particularly at the C3 or C4 position, is a common strategy in kinase inhibitor design. This group can act as a hydrogen bond acceptor and contribute to the overall electronic properties of the molecule, often enhancing binding affinity.[5]
General Synthetic Strategy Overview
The synthesis of substituted 1,6-naphthyridines can be achieved through various routes, often starting from appropriately substituted pyridine precursors. A common and effective method involves the condensation of 4-aminonicotinonitrile with a suitable partner, followed by cyclization.[6] More advanced methods allow for rapid diversification through intermediates like heteroaryl ditriflates.[7]
Caption: General workflow for synthesizing 1,6-naphthyridine derivatives.
Target Application: c-Met Kinase
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated oncogene, with its aberrant activation driving proliferation, invasion, and metastasis in various cancers. Several 1,6-naphthyridine-based inhibitors have shown promise in targeting this kinase.
Structure-Activity Relationship (SAR) Insights for c-Met Inhibitors
By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, researchers have identified potent c-Met inhibitors.[1] A comprehensive SAR study revealed several key structural requirements for potent inhibition.[1][2]
| Compound | R1 (N-1 Position) | R2 (N-3 Position) | R3 (C-5 Position) | c-Met IC50 (µM) | Ref |
| Lead Cmpd | H | Benzyl | H | >50 | [1] |
| 2j | 3-(Dimethylamino)propyl | Benzyl | H | 15.6 | [1] |
| 2p | 3-Aminopropyl | 3-Fluorobenzyl | H | 7.9 | [1] |
| 2t | 3-Aminopropyl | 3-Fluorobenzyl | 4-Carboxamidophenoxy | 2.6 | [1] |
Key Findings from SAR Studies:
-
N-1 Position: An alkyl substituent with a terminal free amino group is crucial for activity.[1]
-
N-3 Position: A hydrophobic substituted benzyl group enhances potency.[1]
-
C-5 Position: Introduction of a 4'-carboxamide phenoxy group significantly improves inhibitory activity.[1]
Caption: Simplified c-Met signaling pathway and point of inhibition.
Target Application: Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGF19/FGFR4 signaling axis is a critical driver in hepatocellular carcinoma (HCC) and colorectal cancer.[8][9] This has made FGFR4 a compelling target for therapeutic intervention. A novel series of 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and highly selective FGFR4 inhibitors.[8]
SAR Insights for FGFR4 Inhibitors
Through detailed structural optimizations, compounds with excellent potency and selectivity against FGFR4 have been identified. The representative compound A34 demonstrated significant anti-proliferative activity against FGFR4-dependent HCC cell lines and remarkable in vivo antitumor efficacy.[8] Another study identified compound 19g as a potent candidate for treating colorectal cancer.[9]
| Compound | Modifications | FGFR4 IC50 (nM) | Anti-proliferative (Hep-3B) IC50 (nM) | Ref |
| A10 | Core Scaffold | 13.6 | 12.3 | [8] |
| A22 | R-group optimization | 3.5 | 6.8 | [8] |
| A34 | Further optimization | 1.1 | 2.1 | [8] |
| 19g | Naphthyridine-2-one core | 2.8 | 4.8 (HCT116 cells) | [9] |
Key Findings from SAR Studies:
-
The 1,6-naphthyridin-2(1H)-one core is an effective starting point for FGFR4 inhibition.[8][9]
-
Systematic optimization of substituents on the core scaffold is critical for achieving high potency and selectivity.[8]
-
Successful candidates like A34 and 19g show excellent correlation between biochemical inhibition and cellular anti-proliferative effects.[8][9]
Target Application: AXL Receptor Tyrosine Kinase
AXL kinase is another important target in oncology, with its overexpression linked to cancer cell survival, metastasis, and drug resistance. Developing selective AXL inhibitors is challenging due to the high homology with other kinases like c-Met. However, molecular modeling has guided the design of 1,6-naphthyridinone derivatives that are highly potent and selective for AXL.[10]
SAR Insights for AXL Inhibitors
Starting from a dual MET/AXL inhibitor, a 1,6-naphthyridinone series was optimized to greatly enhance selectivity for AXL over MET.[10]
| Compound | Modifications | AXL IC50 (nM) | MET IC50 (nM) | Selectivity (MET/AXL) | Ref |
| Lead Cmpd | Dual MET/AXL inhibitor | 15.3 | 2.5 | 0.16 | [10] |
| 25c | Quinazoline optimization | 1.1 | 377.3 | 343 | [10] |
Key Findings from SAR Studies:
-
Targeted modifications to the solvent-exposed regions of the lead compound were key to shifting selectivity from MET to AXL.[10]
-
Compound 25c not only showed excellent biochemical potency and selectivity but also effectively inhibited AXL-driven cell proliferation and migration and induced apoptosis in cellular models.[10]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 1,6-naphthyridine-based kinase inhibitors.
Protocol 1: Synthesis of a 7-Amino-1,6-Naphthyridin-2(1H)-one Core
This protocol is adapted from methodologies for synthesizing substituted 1,6-naphthyridin-2(1H)-ones from pyridine precursors.[6]
Materials:
-
2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
-
Malononitrile
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dioxane
-
Hydrogen chloride (HCl) or Hydrogen bromide (HBr)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (1 equivalent) and malononitrile (1.1 equivalents) in anhydrous MeOH.
-
Add a solution of NaOMe in MeOH (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with acetic acid. Remove the solvent under reduced pressure. The resulting crude tautomeric intermediate can be used directly or purified by column chromatography.
-
Cyclization and Halogenation: Suspend the crude intermediate in dioxane.
-
Bubble dry HCl or HBr gas through the solution, or add a saturated solution of HCl/HBr in dioxane.
-
Heat the mixture to reflux (or a temperature specified by similar literature preps) for 2-4 hours.
-
Isolation: Cool the reaction to room temperature. The product, a 7-amino-5-halo-1,6-naphthyridin-2(1H)-one, will often precipitate.
-
Collect the solid by filtration, wash with cold dioxane or diethyl ether, and dry under vacuum. The resulting halo-substituted core is ready for further diversification via cross-coupling reactions.
Causality: The initial base-catalyzed condensation forms an intermediate that is primed for acid-catalyzed intramolecular cyclization. The use of hydrogen halide serves both as the catalyst for cyclization and as the source for the halogen at the C5 position, providing a handle for subsequent chemical modifications.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced. It is a common high-throughput screening method.[11]
Materials:
-
Recombinant kinase (e.g., c-Met, FGFR4, AXL)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (1,6-naphthyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to all wells except the "no enzyme" control.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The final volume should be small (e.g., 5-10 µL).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Normalize the data to controls. The signal is directly proportional to kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical. A known potent inhibitor for the target kinase should also be run as a reference control to validate assay performance.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.[12]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., U-87 MG for c-Met, HCT116 for FGFR4)
-
Cell culture medium, FBS, and supplements
-
Ligand to stimulate the kinase (e.g., HGF for c-Met, FGF19 for FGFR4)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1,6-naphthyridine inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL HGF) for a short period (e.g., 15-30 minutes) to induce kinase phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal or a loading control. A dose-dependent decrease in the phospho-protein signal indicates effective cellular inhibition by the compound.
Caption: A typical workflow for kinase inhibitor discovery and validation.
Conclusion and Future Perspectives
The 1,6-naphthyridine scaffold, particularly when incorporating a 4-carbonitrile moiety, represents a highly versatile and effective core for the design of novel kinase inhibitors. Its favorable structural and electronic properties have enabled the development of potent and selective inhibitors against challenging cancer targets like c-Met, FGFR4, and AXL. The synthetic accessibility and multiple points for diversification ensure that this scaffold will continue to be a valuable tool in drug discovery.
Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these inhibitors, exploring novel substitutions to overcome acquired resistance mutations, and applying this privileged scaffold to a broader range of kinase targets implicated in other diseases.
References
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Organic & Biomolecular Chemistry (RSC Publishing). discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]
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ACS Publications. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]
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Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]
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BMG LABTECH. Kinase assays. [Link]
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RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
ACS Publications. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]
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PubMed. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[1][6] and[1][14] naphthyridine-3-carbonitriles. [Link]
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PubMed. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. [Link]
-
ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
-
PubMed. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. [Link]
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Protocols.io. In vitro kinase assay. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. chemrevlett.com [chemrevlett.com]
Application Note: Strategic Functionalization of the 1,6-Naphthyridine Core
Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Heterocycle in Drug Discovery
The 1,6-naphthyridine motif is a bicyclic heteroaromatic system composed of two fused pyridine rings.[1][2] This scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active compounds and natural products.[3][4] Its unique electronic properties and rigid structure make it an excellent platform for the development of therapeutic agents targeting various diseases.[5][6] The strategic introduction of substituents at specific positions of the 1,6-naphthyridine core is crucial for modulating the pharmacological profile of these molecules, including their potency, selectivity, and pharmacokinetic properties.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective functionalization of the 1,6-naphthyridine core, offering detailed protocols and insights into the underlying chemical principles.
Understanding the Reactivity of the 1,6-Naphthyridine Core
The presence of two nitrogen atoms in the bicyclic system renders the 1,6-naphthyridine core electron-deficient. This electronic characteristic governs its reactivity towards various chemical transformations. The positions on the ring exhibit different levels of electron density, which can be exploited for regioselective functionalization. Generally, the positions α and γ to the nitrogen atoms are more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, direct electrophilic substitution on the carbon framework is challenging.
Below is a diagram illustrating the numbering of the 1,6-naphthyridine core.
Caption: Numbering of the 1,6-Naphthyridine Core.
Strategic Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the 1,6-naphthyridine scaffold.[6][8] The key to regioselective functionalization lies in the pre-functionalization of the core with suitable leaving groups, such as halogens or triflates.
Regioselective Suzuki-Miyaura Coupling of Dihalo-1,6-naphthyridines
A common strategy involves the use of dihalogenated 1,6-naphthyridines as starting materials. The differential reactivity of the halogenated positions allows for selective and sequential functionalization. For instance, in 5,7-dichloro-1,6-naphthyridine, the C5 position is more electron-deficient than the C7 position, making it more susceptible to oxidative addition to the palladium(0) catalyst.[6] This allows for a regioselective Suzuki-Miyaura coupling at the C5 position.[6]
Caption: Sequential Suzuki-Miyaura Coupling of 5,7-Dichloro-1,6-naphthyridine.
Protocol 1: Regioselective Monofunctionalization of 5,7-Dichloro-1,6-naphthyridine via Suzuki-Miyaura Coupling
Materials:
-
5,7-Dichloro-1,6-naphthyridine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 5,7-dichloro-1,6-naphthyridine (1.0 equivalent), arylboronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.
-
Add a degassed 4:1 mixture of DME and water.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 5-aryl-7-chloro-1,6-naphthyridine.
Table 1: Representative Yields for Monofunctionalization of 5,7-Dichloro-1,6-naphthyridine
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-7-chloro-1,6-naphthyridine | 85 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-7-chloro-1,6-naphthyridine | 90 |
| 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-7-chloro-1,6-naphthyridine | 82 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Diversification via 1,6-Naphthyridine-5,7-ditriflates
An alternative and highly versatile method for the difunctionalization of the 1,6-naphthyridine core involves the use of 1,6-naphthyridine-5,7-diones as precursors. These can be converted to bench-stable 1,6-naphthyridine-5,7-ditriflates, which are highly reactive intermediates for sequential cross-coupling reactions.[9] The C5-triflate is more reactive towards nucleophilic aromatic substitution (SNAAr), allowing for selective functionalization at this position.[9] The remaining C7-triflate can then be subjected to various palladium-catalyzed cross-coupling reactions.[9]
Caption: Sequential Functionalization of 1,6-Naphthyridine via a Ditriflate Intermediate.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalization.[10] For electron-deficient heterocycles like 1,6-naphthyridine, Minisci-type reactions and transition-metal-catalyzed C-H activation are particularly effective.
Minisci-Type Reactions for Alkylation and Acylation
The Minisci reaction involves the addition of a nucleophilic radical to a protonated electron-deficient heterocycle.[11] This method is highly effective for introducing alkyl and acyl groups at the C2, C4, C5, and C7 positions of the 1,6-naphthyridine core. The regioselectivity is often dictated by the steric and electronic properties of the radical and the reaction conditions.
Protocol 2: Minisci-Type Alkylation of 1,6-Naphthyridine
Materials:
-
1,6-Naphthyridine
-
Carboxylic acid (as radical precursor)
-
Silver nitrate (AgNO₃) (catalyst)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Trifluoroacetic acid (TFA) (acid)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a solution of 1,6-naphthyridine (1.0 equivalent) and the carboxylic acid (3.0 equivalents) in a mixture of acetonitrile and water, add trifluoroacetic acid (2.0 equivalents).
-
Add silver nitrate (0.1 equivalents) to the mixture.
-
Heat the solution to 60-80 °C.
-
Slowly add a solution of ammonium persulfate (3.0 equivalents) in water to the reaction mixture over 30 minutes.
-
Continue stirring at the same temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the 1,6-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position.[12][13] This reaction is a straightforward method for introducing heteroatom nucleophiles such as amines, alkoxides, and thiolates.[14] The presence of electron-withdrawing groups on the ring can further activate the substrate towards SNAAr.[12]
Caption: General Scheme for Nucleophilic Aromatic Substitution on a Halogenated 1,6-Naphthyridine.
Conclusion
The functionalization of the 1,6-naphthyridine core is a critical aspect of modern drug discovery. The methods outlined in this application note, including regioselective cross-coupling reactions, direct C-H functionalization, and nucleophilic aromatic substitution, provide a powerful toolkit for the synthesis of diverse libraries of 1,6-naphthyridine derivatives. A thorough understanding of the electronic properties of the 1,6-naphthyridine ring and the mechanisms of these reactions is essential for achieving the desired regioselectivity and optimizing reaction outcomes. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to effectively explore the chemical space around this privileged scaffold and accelerate the development of novel therapeutics.
References
-
D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters, Tetrahedron Lett.1998 , 39, 2933–2936. ([Link])
-
J. P. A. Harrity, O. Roche, Org. Lett.2003 , 5, 1023-1025. ([Link])
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A. V. Ivachtchenko, O. V. Ivanenkov, S. V. Mitkin, E. K. Beloglazkina, N. V. Zyk, J. Org. Chem.2010 , 75, 5405–5418. ([Link])
-
M. C. Willis, G. D. Jones, S. A. Sapmaz, Org. Lett.2005 , 7, 3085–3088. ([Link])
-
A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.2002 , 41, 4176–4211. ([Link])
-
D. A. Culkin, D. G. G. Hartwig, Acc. Chem. Res.2003 , 36, 234–245. ([Link])
-
S. K. Guchhait, S. M. M. Shah, A. Kumar, Org. Biomol. Chem.2013 , 11, 4741-4745. ([Link])
-
F. Minisci, E. Vismara, F. Fontana, Heterocycles1989 , 28, 489–519. ([Link])
-
J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley-Blackwell, 2010 . ([Link])
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives | MDPI [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,6-Naphthyridine-4-carbonitrile
Welcome to the technical support center for the synthesis of 1,6-naphthyridine-4-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, minimize impurities, and streamline your synthetic workflow. Our advice is grounded in established chemical principles and validated by peer-reviewed literature.
Part 1: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the synthesis of 1,6-naphthyridine-4-carbonitrile, particularly focusing on the acid-catalyzed intramolecular cyclization of 4-(arylamino)nicotinonitrile precursors.
Issue 1: Low or No Yield of the Desired 1,6-Naphthyridine-4-carbonitrile
Question: My reaction to synthesize the 1,6-naphthyridine-4-carbonitrile ring system is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield in this synthesis is a common issue that can often be traced back to several key factors related to the reaction conditions and the nature of your starting materials. The intramolecular Friedel-Crafts-type cyclization is sensitive to the choice of acid catalyst, solvent, and the electronic properties of the substituents on the arylamino precursor.
Causality and Solutions:
-
Inadequate Acid Strength or Concentration: The cyclization requires a strong acid to protonate the cyano group, activating it for the intramolecular electrophilic attack on the adjacent aromatic ring.
-
Troubleshooting: If you are using a weaker acid, consider switching to a stronger one like trifluoromethanesulfonic acid (CF3SO3H) or concentrated sulfuric acid (H2SO4). The literature suggests that using CF3SO3H in a 10:1 equivalent ratio to the starting material in dichloromethane (DCM) at room temperature for 30 minutes can be highly effective.[1] For substrates with electron-withdrawing groups, concentrated H2SO4 may be necessary to drive the reaction to completion.[1]
-
-
Poor Solvent Choice: The solvent plays a crucial role in the solubility of the starting materials and the stability of the reaction intermediates.
-
Troubleshooting: Polar aprotic solvents like DMSO, acetone, acetonitrile (CH3CN), and DMF have been shown to be ineffective for this reaction.[1] Dichloromethane (DCM) is a recommended solvent as it provides good solubility for the starting material and is compatible with the strong acid catalysts.[1]
-
-
Electron-Withdrawing Groups on the Arylamino Moiety: If your 4-(arylamino)nicotinonitrile precursor has strong electron-withdrawing groups (e.g., -Br, -NO2) on the aniline ring, the intramolecular Friedel-Crafts reaction will be significantly slower. This is because these groups deactivate the aromatic ring towards electrophilic substitution.
-
Troubleshooting: For such substrates, you may need to employ more forcing reaction conditions. This could involve using a stronger acid like concentrated H2SO4, increasing the reaction temperature, or extending the reaction time up to 4 hours.[1] Be aware that harsher conditions can sometimes lead to side product formation.
-
-
Moisture in the Reaction: Strong acids like CF3SO3H and H2SO4 are hygroscopic. The presence of water can quench the acid catalyst and inhibit the reaction.
-
Troubleshooting: Ensure that your solvent is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Significant Impurity Formation
Question: My reaction is producing the desired product, but I am also observing a significant amount of impurities. What are these impurities likely to be and how can I prevent their formation?
Answer: Impurity formation is often a consequence of incomplete reactions, side reactions, or degradation of the starting material or product under the reaction conditions.
Causality and Solutions:
-
Incomplete Cyclization: The most common "impurity" is often the unreacted starting material. This is particularly prevalent with deactivated substrates.[1]
-
Troubleshooting: As discussed in the previous section, for deactivated substrates, consider using a stronger acid, increasing the temperature, or prolonging the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Sulfonation of the Aromatic Ring: When using concentrated sulfuric acid as the catalyst, there is a risk of sulfonation of the aromatic rings, especially at elevated temperatures.
-
Troubleshooting: If you suspect sulfonation, try to run the reaction at a lower temperature or for a shorter duration. Alternatively, using CF3SO3H is a good way to avoid this specific side reaction.
-
-
Degradation of Starting Material or Product: The strongly acidic conditions can lead to the degradation of sensitive functional groups on your starting material or product.
-
Troubleshooting: If you suspect degradation, try to use milder conditions where possible. For example, use CF3SO3H in DCM at room temperature instead of concentrated H2SO4 at elevated temperatures.[1]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my 1,6-naphthyridine-4-carbonitrile product. What are the recommended purification methods?
Answer: Purification can be challenging due to the polar nature of the naphthyridine core and potential similarities in polarity between the product and certain byproducts.
Causality and Solutions:
-
Choice of Purification Method: The choice between crystallization and column chromatography depends on the nature of the product and impurities.
-
Troubleshooting:
-
Crystallization: If your product is a solid and the impurities are significantly more soluble in a particular solvent system, crystallization can be a very effective method for obtaining high-purity material.
-
Column Chromatography: For complex mixtures or when the product and impurities have similar polarities, column chromatography is often necessary. A silica gel column with a gradient elution system of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (Et3N) to the eluent can sometimes improve the peak shape and prevent streaking of the basic naphthyridine product on the acidic silica gel.
-
-
-
Residual Acid Catalyst: It is crucial to completely remove the strong acid catalyst during the work-up procedure before purification.
-
Troubleshooting: After the reaction is complete, quench the reaction mixture by carefully adding it to a cooled basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). Ensure the aqueous layer is basic before extracting the product with an organic solvent. This will neutralize the acid and bring your product into the organic phase.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route to 1,6-naphthyridine-4-carbonitrile derivatives?
A1: Based on recent literature, a highly effective method is the acid-catalyzed intramolecular cyclization of 4-(arylamino)nicotinonitriles. This method has been shown to produce good to excellent yields (41–98%) and can be performed on a gram scale.[1] The key is the use of a strong acid like CF3SO3H or concentrated H2SO4 to promote the cyclization.
Q2: How can I optimize the reaction conditions for the intramolecular cyclization of 4-(arylamino)nicotinonitriles?
A2: Optimization will depend on the specific substrate. However, a good starting point is the set of conditions reported to be optimal for a range of substrates.[1] The following table summarizes these conditions:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-(arylamino)nicotinonitrile | Precursor with the necessary atoms for cyclization. |
| Acid Catalyst | CF3SO3H (10 equivalents) or conc. H2SO4 | Strong acid is required to activate the cyano group. |
| Solvent | Dichloromethane (DCM) | Provides good solubility and is inert to the reaction. |
| Temperature | Room Temperature | Mild conditions that are effective for many substrates. |
| Reaction Time | 0.5 - 4 hours | Substrate-dependent; monitor by TLC or LC-MS. |
Q3: What are the critical safety precautions for this synthesis?
A3: Safety is paramount in any chemical synthesis. For this particular reaction, pay close attention to the following:
-
Strong Acids: Trifluoromethanesulfonic acid and concentrated sulfuric acid are extremely corrosive and can cause severe burns. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: The quenching of strong acids is highly exothermic. Always add the reaction mixture slowly to a cooled, stirred basic solution. Never add water or base directly to the concentrated acid.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of standard analytical techniques should be used to confirm the identity and purity of your synthesized 1,6-naphthyridine-4-carbonitrile:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule and the presence of any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of your compound.
-
Infrared (IR) Spectroscopy: The presence of a strong C≡N stretching frequency in the IR spectrum can help confirm the retention of the nitrile group.
Part 3: Experimental Protocols and Visualizations
Detailed Experimental Protocol: Synthesis of a Model 1,6-Naphthyridine-4-amine
This protocol is adapted from a literature procedure for the synthesis of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines.[1]
Step 1: Reaction Setup
-
To a solution of the 4-(arylamino)nicotinonitrile starting material (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.03 M), add trifluoromethanesulfonic acid (CF3SO3H, 10.0 equivalents) dropwise at room temperature under an inert atmosphere (N2 or Ar).
-
Stir the reaction mixture at room temperature.
Step 2: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 0.5 to 4 hours).
Step 3: Work-up and Extraction
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO3) solution.
-
Stir vigorously until gas evolution ceases and the aqueous layer is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,6-naphthyridine-4-carbonitrile derivative.
Visualizations
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues in the synthesis.
General Synthetic Workflow
Caption: A flowchart illustrating the general synthetic workflow.
References
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 2025.
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 2024.
- 1,6-Naphthyridin-2(1H)
-
Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI, 2023.
Sources
Technical Support Center: Purification of Crude 1,6-Naphthyridine-4-carbonitrile
Here is the technical support center for purification challenges of crude 1,6-Naphthyridine-4-carbonitrile.
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1,6-Naphthyridine-4-carbonitrile. This molecule, a key heterocyclic scaffold in medicinal chemistry, often presents unique purification hurdles due to its polarity, potential for hydrogen bonding, and the nature of its synthetic routes.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve high purity for your downstream applications.
Section 1: Initial Assessment of the Crude Product
A proper initial assessment is critical and can save significant time and resources by guiding you toward the most effective purification strategy.
Q1: What is the very first step I should take after my reaction work-up?
A1: Before attempting any purification, a thorough initial analysis of your crude solid is essential. This involves two key actions:
-
Visual Inspection: Observe the color and consistency of your crude product. A light tan or off-white powder is expected. The presence of dark brown or black tar-like material suggests significant polymerization or degradation byproducts, which may require a pre-purification step like an activated charcoal treatment.
-
Thin-Layer Chromatography (TLC) Analysis: TLC is your most powerful initial diagnostic tool. It provides a rapid snapshot of the complexity of your crude mixture, helping you identify the number of components, estimate the relative amount of your desired product, and select a suitable solvent system for column chromatography.
Q2: How do I perform a quick and effective TLC analysis for my crude 1,6-Naphthyridine-4-carbonitrile?
A2: A systematic TLC analysis is crucial for making informed decisions.
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude material in a suitable solvent like Dichloromethane (DCM), Chloroform, or Ethyl Acetate. If solubility is an issue, add a few drops of Methanol.
-
Stationary Phase: Use a standard silica gel 60 F254 TLC plate.
-
Spotting: Carefully spot your dissolved crude sample onto the TLC plate. For comparison, it is highly recommended to also spot available starting materials if you have them.
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system that moves your product spot to a Retention Factor (Rf) of 0.25-0.35 . This Rf value generally provides the best separation in flash column chromatography.
-
Start with a non-polar system: Begin with a mixture like 30% Ethyl Acetate in Hexane.
-
Increase Polarity: If the spots remain at the baseline, systematically increase the polarity. A good next step would be 50% Ethyl Acetate in Hexane, followed by 100% Ethyl Acetate, and then a polar mixture like 5% Methanol in DCM.
-
-
Visualization: View the developed plate under UV light at 254 nm. Naphthyridine systems are typically UV-active. You can also use staining agents like potassium permanganate if necessary.
-
Interpretation: Analyze the resulting plate. A single, well-defined spot indicates high purity. Multiple spots reveal the presence of impurities, and their relative positions give clues about their polarity compared to your product.
Section 2: Troubleshooting Common Impurities
Understanding the potential impurities is key to devising a strategy to remove them. Synthetic routes for naphthyridines can be diverse, including acid-mediated cyclizations or multi-component reactions, leading to specific side products.[3][4]
Q3: My TLC shows multiple spots. What are the likely chemical identities of these impurities?
A3: Based on common synthetic pathways for cyanopyridines and naphthyridines, impurities typically fall into these categories:[5][6]
-
Unreacted Starting Materials: These are often the most common impurities. For example, unreacted aminopyridines or malononitrile. These will have distinct Rf values that can be confirmed by co-spotting the authentic starting materials on your TLC plate.
-
Partially Cyclized Intermediates: The reaction may not have gone to completion, leaving linear or partially cyclized precursors in the mixture. These are often highly polar.
-
Hydrolysis Byproducts: The nitrile group (-C≡N) is susceptible to hydrolysis under either acidic or basic work-up conditions. This can form the corresponding 1,6-Naphthyridine-4-carboxamide or, with more vigorous conditions, the 1,6-Naphthyridine-4-carboxylic acid .[7] These are significantly more polar than the nitrile and will have much lower Rf values on silica TLC.
-
Polymeric/Tarry Materials: Harsh reaction conditions, particularly those involving strong acids and high temperatures (akin to Skraup-type reactions), can lead to the formation of high molecular weight, dark-colored tars that often remain at the TLC baseline.[8]
Q4: I see a very polar spot at the baseline of my TLC, and my product's characterization (e.g., IR or Mass Spec) suggests hydrolysis. How can I remove the amide or carboxylic acid byproduct?
A4: The significant increase in polarity of the amide and acid byproducts can be leveraged for their removal.
-
For Carboxylic Acid Impurities: An acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent like Ethyl Acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral nitrile product remains in the organic layer.
-
For Amide Impurities: The amide is generally neutral and will have polarity similar to other byproducts. Its removal almost always requires chromatography. Due to its high polarity, it will elute much later than your desired nitrile product from a silica gel column, allowing for effective separation.
Q5: My crude product is a dark, sticky solid. How can I clean this up before attempting advanced purification?
A5: Dark, tarry materials can irreversibly bind to silica gel, ruining a chromatography column. It is best to remove them beforehand.
Protocol for Decolorization with Activated Charcoal:
-
Dissolve your crude product in a suitable polar solvent (e.g., Methanol, Ethanol, or Acetone) using heat if necessary.
-
Add a small amount of activated charcoal (approximately 5-10% of the crude product's weight).
-
Gently heat and stir the suspension for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal. The Celite prevents fine charcoal particles from passing through the filter paper.
-
Wash the Celite pad with fresh hot solvent to recover any adsorbed product.
-
Evaporate the solvent from the filtrate. The resulting solid should be lighter in color and more amenable to further purification.
Section 3: Purification Strategy Selection Workflow
The initial assessment of your crude material will dictate the most efficient purification path. Use the following decision tree to guide your choice.
Caption: Decision workflow for selecting the appropriate purification method.
Section 4: Detailed Purification Protocols & Troubleshooting
This section provides step-by-step guides for the most common purification techniques.
Guide 1: Purification by Recrystallization
Recrystallization is the most efficient method for purifying compounds that are already relatively pure (>85%).
Q6: How do I choose the best solvent for recrystallizing my product?
A6: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol has been reported as a suitable solvent for some 1,6-naphthyridine derivatives.[9] A systematic approach is to test solubility in a range of solvents.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting point. Often effective for N-heterocycles. |
| Isopropanol | 82 | Polar | Slightly less polar than ethanol; may give better crystal formation. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective if protic solvents cause issues. |
| Ethyl Acetate | 77 | Medium | Good for less polar compounds; test solubility carefully. |
| Toluene | 111 | Non-polar | Useful as a co-solvent with a more polar solvent (e.g., Toluene/Ethanol). |
Q7: Can you provide a step-by-step protocol for recrystallization?
A7: Certainly. This protocol ensures efficient purification and maximal recovery.
-
Dissolution: Place your crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent to just dissolve the solid completely. It is crucial to use the absolute minimum volume to ensure saturation upon cooling.
-
Hot Filtration (if needed): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Guide 2: Purification by Flash Column Chromatography
This is the workhorse technique for separating complex mixtures where components have different polarities.[10][11]
Q8: How do I select the optimal mobile phase (eluent) for silica gel chromatography?
A8: The optimal mobile phase is determined by your initial TLC analysis. The goal is a system that gives your product an Rf of 0.25-0.35 .
-
For moderately polar products: Start with gradients of Ethyl Acetate (EtOAc) in Hexane. A typical gradient might run from 10% EtOAc/Hexane up to 70% EtOAc/Hexane.
-
For more polar products: Use gradients of Methanol (MeOH) in Dichloromethane (DCM). Start with 1% MeOH/DCM and increase as needed.
Q9: My compound is streaking badly on the TLC plate and the column peak is very broad. What is causing this and how do I fix it?
A9: This is a classic problem when purifying basic compounds like naphthyridines on standard silica gel. Silica gel is inherently acidic due to surface silanol (Si-OH) groups. Your basic nitrogen-containing compound can interact strongly and sometimes irreversibly with these acidic sites, leading to tailing and poor separation.
Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Add 0.5-1% triethylamine (NEt₃) to your mobile phase.
-
Alternatively, if your compound is compatible, adding 1-2% ammonia solution in methanol instead of pure methanol can also be very effective.
Q10: Can you provide a detailed protocol for packing and running a flash column?
A10: Proper technique is essential for a successful separation.
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. acs.org [acs.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1,6-Naphthyridine Synthesis
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, renowned for its diverse biological activities, including anticancer and antiviral properties.[1] Despite its significance, the synthesis of this core structure is often challenging, with researchers frequently encountering issues such as low yields, incomplete reactions, and the formation of complex side products. This guide provides a comprehensive, experience-driven resource for troubleshooting and optimizing the synthesis of 1,6-naphthyridines, with a primary focus on the widely employed Friedländer annulation and related cyclization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the 1,6-naphthyridine core?
A: The Friedländer annulation is arguably the most prevalent and adaptable method. This reaction typically involves the condensation of a 4-aminonicotinaldehyde (or a related ketone/nitrile) with a compound containing an activated methylene group (e.g., a ketone, ester, or malononitrile) to construct the second pyridine ring.[2] The reaction can be catalyzed by either acids (like p-TSA, TFA) or bases (like piperidine, L-proline, or ionic liquids).[3][4]
Q2: My reaction yield is consistently low (<30%). What is the first parameter I should investigate?
A: Catalyst choice and reaction temperature are the most critical initial parameters. The Friedländer reaction's success is highly dependent on efficient catalysis to promote both the initial condensation and the subsequent cyclodehydration. If using a standard acid or base catalyst at moderate temperatures yields poor results, consider switching to a more effective catalyst system or increasing the reaction temperature. Ensure your starting materials are pure, as impurities can inhibit the catalyst or lead to side reactions.[5]
Q3: I'm observing a complex mixture of products by TLC/LC-MS. What could be the cause?
A: A complex product mixture often points to one of three issues: (1) decomposition of starting materials or product under harsh thermal conditions, (2) formation of regioisomers if using an unsymmetrical ketone, or (3) competing side reactions.[5] It is crucial to monitor the reaction progress closely and consider if a lower temperature, a more selective catalyst, or a different solvent could mitigate these issues.
Q4: Are there "green" or more sustainable approaches to 1,6-naphthyridine synthesis?
A: Yes, significant progress has been made in developing more environmentally benign methodologies. Recent studies have demonstrated successful syntheses in water using water-soluble catalysts like choline hydroxide or under solvent-free conditions.[1][6] These methods not only reduce the reliance on hazardous organic solvents but can also simplify product work-up and improve yields.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during 1,6-naphthyridine synthesis in a detailed question-and-answer format.
Problem 1: Incomplete Cyclization or Stalled Reaction
Q: My TLC analysis shows unreacted 4-aminonicotinaldehyde even after prolonged reaction time. How can I drive the reaction to completion?
A: A stalled reaction indicates that the activation energy for the final cyclodehydration step is not being met. Here is a systematic approach to troubleshoot this issue:
-
Increase Thermal Energy: The final, irreversible step of the Friedländer synthesis is a cyclodehydration (elimination of water), which is often the rate-limiting step and requires significant thermal input.
-
Causality: Higher temperatures increase molecular kinetic energy, ensuring more molecules can overcome the activation barrier for the intramolecular cyclization and subsequent aromatization.
-
Actionable Advice: If you are running the reaction in a solvent like ethanol or toluene, consider switching to a higher-boiling point solvent such as DMSO, NMP, or Dowtherm A.[7] Ensure the reaction is heated to the solvent's reflux temperature.
-
-
Re-evaluate Your Catalyst: The catalyst is crucial for both the initial aldol-type condensation and the final dehydration.
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Yb(OTf)₃) are effective at activating the carbonyl group of the methylene component towards nucleophilic attack by the aminopyridine.[3] If one is failing, consider another.
-
Base Catalysis: Bases (e.g., L-proline, piperidine, or basic ionic liquids) work by deprotonating the active methylene compound, forming a more potent enolate nucleophile.[4][8] The choice between acid and base catalysis is substrate-dependent and should be screened.
-
Actionable Advice: Increase the catalyst loading (from 10 mol% to 20-30 mol%) or switch catalyst class entirely (e.g., from p-TSA to L-proline). For some substrates, a combination or a specific type of catalyst, like the ionic liquid [Bmmim][Im], might be necessary to achieve high yields.[4]
-
-
Ensure Water Removal: The dehydration step produces water, which can be reversible under certain conditions.
-
Causality: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products.
-
Actionable Advice: If using a solvent like toluene, equip your apparatus with a Dean-Stark trap to azeotropically remove water as it forms. This is a classic and highly effective technique for driving dehydration reactions to completion.
-
Problem 2: Formation of Impurities and Side Products
Q: My final product is difficult to purify due to persistent, closely-related impurities. What are these side products and how can I prevent them?
A: Impurity formation is common and usually stems from self-condensation of starting materials or incomplete aromatization.
-
Self-Condensation of the Methylene Component: Active methylene compounds, especially ketones like acetone or cyclohexanone, can undergo self-aldol condensation under the reaction conditions.
-
Causality: Both acid and base catalysts can promote the self-condensation of enolizable ketones, leading to dimers and other oligomeric impurities that can be difficult to separate from the desired naphthyridine product.
-
Actionable Advice: Add the active methylene compound slowly and portion-wise to the reaction mixture containing the aminopyridine and catalyst. This maintains a low instantaneous concentration of the ketone, favoring the cross-condensation over self-condensation. Alternatively, using a pre-formed enamine or enolate can provide more controlled reactivity.
-
-
Incomplete Aromatization: The penultimate intermediate in the Friedländer synthesis is a dihydronaphthyridine. In some cases, this intermediate may not fully oxidize to the aromatic product.
-
Causality: The final dehydrogenation step can be sluggish if there isn't a suitable oxidant present or if the thermal conditions are insufficient for spontaneous aromatization with elimination of H₂.
-
Actionable Advice: If you suspect an incompletely aromatized intermediate, consider adding a mild oxidizing agent to the reaction mixture. Historically, reactions like the Skraup synthesis (a related quinoline synthesis) use an oxidant like nitrobenzene, though this is often too harsh.[9] For modern syntheses, bubbling air or O₂ through the reaction mixture at high temperatures can facilitate the final oxidation step.
-
Problem 3: Poor Regioselectivity with Unsymmetrical Ketones
Q: I am using 2-butanone to synthesize a methyl-substituted 1,6-naphthyridine, but I'm getting a mixture of two isomers. How can I control the regioselectivity?
A: This is a classic challenge in Friedländer synthesis. The reaction can proceed via two different enolates, leading to two regioisomeric products.
-
Kinetic vs. Thermodynamic Control: The regioselectivity is determined by which enolate of the unsymmetrical ketone forms and reacts faster.
-
Causality: The less-substituted enolate (the "kinetic" enolate) forms faster, while the more-substituted enolate (the "thermodynamic" enolate) is more stable. Reaction conditions dictate which pathway is favored.
-
Actionable Advice:
-
For Kinetic Control (attack at the less-hindered methyl group): Use a strong, sterically hindered base (like LDA) at low temperatures (-78 °C) to pre-form the kinetic enolate before adding the aminopyridine derivative.
-
For Thermodynamic Control (attack at the more-substituted methylene group): Use a weaker base or an acid catalyst at higher temperatures. This allows the enolates to equilibrate, favoring the more stable thermodynamic isomer.
-
-
-
Catalyst-Directed Selectivity: Certain catalysts have been shown to favor the formation of one regioisomer over the other.[5]
-
Causality: The catalyst can interact with the ketone in a way that sterically or electronically favors deprotonation at one specific α-carbon.
-
Actionable Advice: Screen different catalysts. For example, in the synthesis of 1,8-naphthyridines, specific amine catalysts have been reported to provide high regioselectivity.[5] While specific data for 1,6-naphthyridines may require literature searching for your exact substrate, exploring catalysts like L-proline versus a Lewis acid like Sc(OTf)₃ is a logical starting point.
-
Optimization Workflow & Data
A systematic approach is key to optimizing any reaction. The following workflow and data tables provide a framework for your experiments.
General Optimization Workflow Diagram
This diagram illustrates a logical progression for troubleshooting and optimizing your 1,6-naphthyridine synthesis.
Caption: A systematic workflow for optimizing 1,6-naphthyridine synthesis.
Table 1: Effect of Catalyst and Solvent on a Model Friedländer Reaction
Reaction: 4-aminonicotinaldehyde (1.0 eq) + Cyclohexanone (1.2 eq), 12h
| Entry | Catalyst (15 mol%) | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | p-TSA | Toluene | 110 (Reflux) | 45% | Incomplete conversion, requires Dean-Stark |
| 2 | L-Proline | Ethanol | 78 (Reflux) | 62% | Cleaner reaction profile than Entry 1 |
| 3 | Yb(OTf)₃ | Acetonitrile | 82 (Reflux) | 75% | Good yield, but catalyst is expensive |
| 4 | Choline Hydroxide | Water | 80 | 88% | Green conditions, high yield, easy workup[1][6] |
| 5 | [Bmmim][Im] | Neat (IL as solvent) | 80 | 90% | Excellent yield, catalyst recycling possible[4][8] |
Optimized Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-1H-cyclopenta[c][5][9]naphthyridine
This protocol is an example of an optimized, base-catalyzed Friedländer condensation.
Materials:
-
4-aminonicotinaldehyde (1.22 g, 10.0 mmol)
-
Cyclopentanone (1.01 g, 12.0 mmol, 1.2 eq)
-
L-Proline (0.17 g, 1.5 mmol, 15 mol%)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminonicotinaldehyde, L-proline, and ethanol.
-
Begin stirring the suspension at room temperature.
-
Add cyclopentanone to the mixture in a single portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) using an oil bath.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 50% Ethyl Acetate / Hexanes). The starting aldehyde should be consumed within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under high vacuum to afford the title compound as a pale yellow solid. (Expected yield: 80-90%).
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives.
- ResearchGate. (2021).
- ResearchGate. (n.d.). 1,6‐Naphthyridine‐based natural products. [Download Scientific Diagram].
- MDPI. (n.d.). 1,6-Naphthyridin-2(1H)
- MDPI. (n.d.). 1,6-Naphthyridin-2(1H)
- American Chemical Society. (2021). 1,6-Naphthyridine.
- Wikipedia. (n.d.). Friedländer synthesis.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry.
- ACS Publications. (2024).
-
MDPI. (2023). Synthesis of Novel Benzo[b][5][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
- ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- PMC. (n.d.).
- ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
- PMC. (n.d.).
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
Technical Support Center: Storage and Handling of 1,6-Naphthyridine-4-carbonitrile
Welcome to the technical support center for 1,6-Naphthyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a Senior Application Scientist, I have synthesized critical technical data and field-proven insights to help you prevent degradation during storage and troubleshoot common issues.
Introduction: Understanding the Stability of 1,6-Naphthyridine-4-carbonitrile
1,6-Naphthyridine-4-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its chemical structure, featuring a low melting point, a hygroscopic nature, and a reactive nitrile group, presents specific challenges for long-term storage. The primary degradation pathways for this compound are hydrolysis, thermal stress, and photodegradation. Understanding these vulnerabilities is the first step toward effective preservation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1,6-Naphthyridine-4-carbonitrile?
A1: The ideal storage conditions are in a cool, dark, and dry environment. Specifically, we recommend storing the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). A desiccator should be used to minimize exposure to moisture.
Q2: Why is the low melting point of this compound a concern for storage?
A2: 1,6-Naphthyridine has a documented melting point below 40°C. Compounds with low melting points can be susceptible to physical changes like sintering or melting and resolidifying, which can alter the physical properties and potentially increase the surface area for degradation. Storing it at refrigerated temperatures (2-8°C) ensures it remains in a stable solid state.
Q3: My 1,6-Naphthyridine-4-carbonitrile has changed color. What does this indicate?
A3: A change in color, such as yellowing or browning, is a common indicator of degradation. This could be due to the formation of impurities from hydrolysis, oxidation, or photodegradation. We recommend performing an analytical check (e.g., HPLC, NMR) to assess the purity of the material before use.
Q4: Is it necessary to handle this compound in a glove box?
A4: While not always mandatory, handling 1,6-Naphthyridine-4-carbonitrile in a glove box with a controlled inert atmosphere is highly recommended, especially for long-term storage or when handling larger quantities. This minimizes exposure to atmospheric moisture and oxygen, thus preventing hydrolysis and oxidation.
Q5: How can I confirm the purity of my stored 1,6-Naphthyridine-4-carbonitrile?
A5: The purity of the compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any degradation products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of 1,6-Naphthyridine-4-carbonitrile.
Issue 1: Compound appears clumpy or has a changed texture.
-
Potential Cause: Moisture absorption. 1,6-Naphthyridine is known to be hygroscopic, meaning it readily absorbs moisture from the air. This can cause the powder to clump together.
-
Troubleshooting Steps:
-
Assess the extent of moisture exposure: If the clumping is minor, the compound may still be usable after drying under a high vacuum.
-
Drying Procedure: Place the compound in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide) for 24-48 hours.
-
Re-analysis: After drying, re-analyze the compound for purity using HPLC or NMR to ensure no significant hydrolysis has occurred.
-
Preventative Measures: For future storage, always use a tightly sealed container with parafilm around the cap and store it inside a desiccator. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Issue 2: Loss of expected biological activity or poor performance in reactions.
-
Potential Cause: Chemical degradation, most likely hydrolysis of the nitrile group. In the presence of water, the nitrile group (-CN) can hydrolyze to an amide (-CONH2) or a carboxylic acid (-COOH).
-
Troubleshooting Steps:
-
Purity Analysis: Perform HPLC analysis to quantify the purity of the compound and identify any new peaks corresponding to degradation products.
-
Structural Confirmation: Use LC-MS or NMR to identify the structure of the impurities. The presence of a compound with a molecular weight increase of 18 (H₂O) or 17 (NH₃) could indicate hydrolysis.
-
Review Storage History: Examine the storage conditions. Was the container properly sealed? Was it exposed to high humidity?
-
Corrective Action: If significant degradation is confirmed, the batch should be discarded. Implement stricter storage protocols as outlined in the "Best Practices for Storage" section below.
-
Issue 3: Gradual discoloration of the compound upon storage in the lab.
-
Potential Cause: Photodegradation. N-heterocyclic aromatic compounds can be sensitive to light, especially UV light. Exposure to ambient lab lighting over time can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Note the color change. Is it uniform or only on the surface exposed to light?
-
Analytical Verification: Use UV-Vis spectroscopy to check for changes in the absorption spectrum. HPLC can also reveal new impurity peaks.
-
Light Protection: Always store 1,6-Naphthyridine-4-carbonitrile in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Workspace Considerations: When weighing or handling the compound, minimize its exposure to direct, bright light.
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for 1,6-Naphthyridine-4-carbonitrile.
Caption: Potential degradation pathways of 1,6-Naphthyridine-4-carbonitrile.
Best Practices for Storage and Handling
To ensure the long-term stability of 1,6-Naphthyridine-4-carbonitrile, a systematic approach to storage and handling is essential.
Recommended Storage Protocol
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Prevents melting and reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis by excluding oxygen and moisture. |
| Container | Tightly Sealed Amber Glass Vial | Protects from light and moisture ingress. |
| Location | Dark, Dry, and Well-Ventilated | Prevents photodegradation and moisture absorption. |
| Handling | In a Glove Box or Desiccator | Minimizes exposure to atmospheric moisture. |
Step-by-Step Storage Procedure
-
Aliquoting: Upon receiving the compound, if it is in a large quantity, it is best to aliquot it into smaller, single-use vials under an inert atmosphere. This prevents contamination and degradation of the entire stock with repeated openings.
-
Inert Atmosphere: Before sealing, flush the vial with a gentle stream of argon or nitrogen gas to displace air and moisture.
-
Sealing: Tightly cap the vial. For extra protection, wrap the cap and neck of the vial with parafilm.
-
Labeling: Clearly label each vial with the compound name, lot number, date, and storage conditions.
-
Secondary Containment: Place the sealed vial(s) inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite™).
-
Refrigeration: Store the desiccator in a refrigerator maintained at 2-8°C.
Workflow for Handling and Use
The following diagram outlines the recommended workflow for handling 1,6-Naphthyridine-4-carbonitrile to maintain its integrity.
Caption: Recommended workflow for handling 1,6-Naphthyridine-4-carbonitrile.
References
-
Hydrolysis of Nitriles
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
- Storage of Hygroscopic Compounds
-
Photostability of N-Heterocyclic Compounds
- Albini, A., & Fagnoni, M. (2004).
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
General Chemical Storage
-
University of California, Los Angeles - Environmental Health & Safety. Chemical Storage Guidelines. [Link]
-
Technical Support Center: Synthesis of 1,6-Naphthyridines via Multicomponent Reactions
Welcome to the technical support center for the synthesis of 1,6-naphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of multicomponent reactions (MCRs) to construct these valuable heterocyclic motifs. 1,6-Naphthyridines are privileged structures in drug discovery, appearing in compounds developed as anticancer, antiviral, and cardiovascular agents.[1][2] MCRs offer an elegant and efficient route to these complex molecules, promoting atom economy and structural diversity in a single synthetic operation.[3][4]
However, the convergence of multiple reactive species in one pot can lead to a complex network of potential side reactions, making impurity profiling and minimization a critical challenge. This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high-purity target compounds.
Section 1: Troubleshooting Guide for 1,6-Naphthyridine MCRs
This section addresses specific, common issues encountered during the synthesis of 1,6-naphthyridines using MCRs like the Friedländer Annulation or Bohlmann-Rahtz type syntheses.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple spots, with none being dominant. What's going wrong?
Root Cause Analysis: Low yields in MCRs are often symptomatic of competing, non-productive reaction pathways, slow reaction kinetics, or degradation of starting materials or products under the reaction conditions. The complexity of having three or more components means that the rate of the desired product-forming cascade must significantly outpace all other possible side reactions.
Troubleshooting Strategies:
-
Re-evaluate Catalyst Choice and Loading: The catalyst is paramount in directing the reaction pathway.
-
Brønsted vs. Lewis Acids: For Friedländer-type reactions, which involve a condensation between an aminopyridine derivative and a carbonyl compound, the choice of acid is critical.[5] A strong Brønsted acid (e.g., p-TsOH) might accelerate the desired cyclization but can also promote unwanted side reactions like self-condensation of the carbonyl partner. A milder Lewis acid (e.g., Yb(OTf)₃, ZnBr₂) can sometimes offer better control by coordinating to the carbonyl oxygen, selectively activating it for nucleophilic attack.[6]
-
Organocatalysis: Proline, pyrrolidine derivatives, or camphor sulfonic acid (CSA) can be highly effective, especially in promoting specific enamine/iminium intermediates that lead to the desired product while minimizing side reactions.[7][8]
-
Catalyst Loading: Insufficient catalyst may lead to a stalled reaction, while excessive amounts can promote decomposition and tar formation. An initial screen of catalyst loading (e.g., 5, 10, 20 mol%) is recommended.
-
-
Optimize Reaction Temperature and Concentration:
-
Temperature: Many MCRs require heating to drive the final cyclization and dehydration steps. However, excessive heat can lead to polymerization and decomposition, especially with electron-rich or sterically unhindered aldehydes and ketones. Run a temperature gradient experiment (e.g., 60°C, 80°C, 100°C) to find the sweet spot.
-
Concentration (Dilution): High concentrations favor intermolecular reactions. If you suspect polymerization is the issue, try running the reaction at a lower concentration (e.g., 0.1 M instead of 0.5 M).
-
-
Order of Addition: The "one-pot" nature of MCRs doesn't always mean all reagents should be mixed simultaneously.
-
Pre-formation of Intermediates: In some cases, pre-mixing two of the three components for a short period before adding the third can favor the formation of a key intermediate. For instance, in a Bohlmann-Rahtz type synthesis, pre-forming the enamine from the dicarbonyl compound and ammonia source before adding the alkynone can prevent unwanted Michael additions.[9][10][11]
-
Q2: I am forming a mixture of regioisomers. How can I improve the regioselectivity?
Root Cause Analysis: Regioisomeric impurities are a classic problem when using unsymmetrical ketones in reactions like the Friedländer annulation.[12] The initial condensation can occur at either of the two α-positions to the carbonyl, leading to two different product scaffolds.
Troubleshooting Strategies:
| Strategy | Mechanistic Rationale | Experimental Protocol |
| Catalyst Selection | Amine catalysts, particularly cyclic secondary amines like pyrrolidine, can selectively form the less sterically hindered enamine intermediate, directing the annulation to one side of the ketone.[8] | Screen catalysts such as pyrrolidine, piperidine, and 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) at 10-20 mol%.[8] |
| Slow Addition of Ketone | Maintaining a low concentration of the ketone relative to the other components can favor the kinetically preferred reaction pathway over the thermodynamically more stable, but undesired, pathway. | Add the unsymmetrical ketone via syringe pump over several hours to the reaction mixture containing the aminopyridine and catalyst at the target temperature. |
| Use of Pre-formed Enamines/Enol Ethers | Using a regiochemically pure enamine or silyl enol ether of the unsymmetrical ketone removes the ambiguity of the initial condensation step entirely. | Synthesize and isolate the desired enamine or silyl enol ether regioisomer in a separate step. Use this as the substrate in the MCR. |
| Solvent Effects | The use of green, hydrogen-bond-donating solvents like water, sometimes with an ionic liquid catalyst, can influence the transition state energies and favor one regioisomer over another.[13] | Explore water or a water/acetonitrile mixture as the solvent system, potentially with a choline-based ionic liquid catalyst.[7][13] |
// Low Yield Path cat_opt [label="Optimize Catalyst\n(Type & Loading)", shape=ellipse, fillcolor="#FBBC05"]; temp_conc [label="Adjust Temperature\n& Concentration", shape=ellipse, fillcolor="#FBBC05"]; add_order [label="Change Order\nof Addition", shape=ellipse, fillcolor="#FBBC05"];
low_yield -> cat_opt; low_yield -> temp_conc; low_yield -> add_order;
// Isomer Path cat_select [label="Screen Amine Catalysts\n(e.g., Pyrrolidine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_add [label="Slow Addition\nof Ketone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; preform [label="Use Pre-formed\nEnamine/Enol Ether", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
isomer -> cat_select; isomer -> slow_add; isomer -> preform;
// Tar Path lower_temp [label="Lower Reaction\nTemperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dilute [label="Increase Solvent Volume\n(Dilute)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mild_cat [label="Use Milder\nCatalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
tar -> lower_temp; tar -> dilute; tar -> mild_cat;
// Purification Path recryst [label="Optimize Recrystallization\nSolvent System", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; chrom [label="Screen Chromatography\n(Normal/Reverse Phase)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; salt [label="Consider Salt Formation\nfor Precipitation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
purification -> recryst; purification -> chrom; purification -> salt; }
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. (PDF) Bohlmann-Rahtz Pyridine Synthesis [academia.edu]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing the Fluorescence Quantum Yield of 1,6-Naphthyridine Fluorophores
Welcome to the technical support center for 1,6-naphthyridine fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile class of compounds and wish to optimize their fluorescence properties. Here, you will find in-depth explanations, troubleshooting guides in a question-and-answer format, and detailed experimental protocols to enhance the fluorescence quantum yield (ΦF) of your 1,6-naphthyridine derivatives.
Introduction to 1,6-Naphthyridine Fluorophores
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry and has gained significant attention in the field of fluorescence due to its unique photophysical properties.[1][2] In particular, derivatives such as 1,6-naphthyridin-7(6H)-ones have demonstrated powerful fluorescence characteristics, including large Stokes shifts, high quantum yields, and sensitivity to their environment, making them excellent candidates for biological probes and advanced materials.[3][4]
The fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed, is a critical parameter for any application relying on fluorescence detection. A high quantum yield is essential for achieving bright, sensitive, and reliable measurements. This guide will delve into the key factors that govern the ΦF of 1,6-naphthyridine fluorophores and provide actionable strategies for its enhancement.
Core Concepts: What Drives the Fluorescence Quantum Yield of 1,6-Naphthyridines?
Understanding the interplay of structural and environmental factors is paramount to enhancing the fluorescence of 1,6-naphthyridine derivatives. The key to their bright emission often lies in a delicate balance of electronic properties and conformational rigidity.
The Role of Substituents
The nature and position of substituents on the 1,6-naphthyridine core are primary determinants of its photophysical properties. By strategically introducing different functional groups, one can modulate the electronic distribution within the molecule and, consequently, its fluorescence quantum yield.
-
Electron-Donating Groups (EDGs): Groups such as amines (-NH2, -NR2) and alkoxides (-OR) can increase the electron density of the π-system, often leading to a red-shift in both absorption and emission spectra and, in many cases, an enhanced quantum yield.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) pull electron density from the aromatic system. Their effect on quantum yield can be more complex and is highly dependent on their position and the overall molecular structure.
-
Intramolecular Charge Transfer (ICT): The combination of an electron-donating and an electron-withdrawing group on the same fluorophore can lead to an excited state with significant charge separation, known as an Intramolecular Charge Transfer (ICT) state. While ICT can be a pathway for non-radiative decay, in some molecular designs, it can lead to highly emissive states with large Stokes shifts.
Environmental Sensitivity: Solvatochromism and Acidochromism
1,6-Naphthyridine derivatives, particularly the 1,6-naphthyridin-7(6H)-one subclass, are known for their sensitivity to the surrounding environment.[4]
-
Solvatochromism: The fluorescence of these compounds can be highly dependent on the polarity of the solvent. This is often due to changes in the dipole moment of the fluorophore upon excitation. In many cases, polar solvents can stabilize the excited state, leading to red-shifted emission. However, this stabilization can also promote non-radiative decay pathways, resulting in a lower quantum yield. Conversely, non-polar solvents may lead to higher quantum yields.
-
Acidochromism: The nitrogen atoms in the 1,6-naphthyridine ring are basic and can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the molecule and often leads to a substantial increase in fluorescence quantum yield.[4]
Excited-State Intramolecular Proton Transfer (ESIPT)
A key feature of some 1,6-naphthyridin-7(6H)-ones is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[4] In the ground state, the molecule exists in its enol form. Upon excitation, a proton is rapidly transferred from a donor to an acceptor group within the same molecule, forming an excited keto tautomer. This tautomer then relaxes to its ground state by emitting a photon, resulting in a large Stokes shift. The efficiency of the ESIPT process and the fluorescence of the resulting tautomer are highly dependent on the molecular structure and the solvent environment.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with 1,6-naphthyridine fluorophores in a practical question-and-answer format.
Q1: My 1,6-naphthyridine derivative has a very low fluorescence quantum yield. What are the likely causes and how can I improve it?
A1: A low quantum yield can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Assess Solvent Polarity: 1,6-Naphthyridinones are often highly sensitive to their environment.[4] In polar protic solvents like water or methanol, hydrogen bonding can provide a pathway for non-radiative decay, quenching fluorescence. Try measuring the fluorescence in a range of aprotic solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO). You may find that a less polar environment significantly enhances the quantum yield.
-
Check the pH: The nitrogen atoms in the naphthyridine ring can be protonated. In a neutral or basic solution, the lone pair of electrons on the nitrogen can participate in quenching processes. By acidifying the solution (e.g., with a small amount of trifluoroacetic acid), you can protonate these nitrogens, which often rigidifies the structure and blocks non-radiative decay pathways, leading to a dramatic increase in fluorescence.[4]
-
Investigate Aggregation-Caused Quenching (ACQ): At high concentrations, planar aromatic molecules like 1,6-naphthyridines can form non-emissive aggregates (excimers or H-aggregates) through π-π stacking.[5] This is known as Aggregation-Caused Quenching (ACQ). To check for this, measure the fluorescence at several different concentrations. If the quantum yield increases upon dilution, ACQ is a likely culprit. Working at lower concentrations (typically in the micromolar range) can mitigate this effect.
-
Consider Structural Modifications: If you are in the process of designing new derivatives, consider strategies to increase structural rigidity. Intramolecular rotations are a common source of non-radiative decay. Introducing bulky substituents or creating fused ring systems can restrict these rotations and enhance fluorescence.[6]
Q2: I am observing two emission peaks for my 1,6-naphthyridin-7(6H)-one derivative, and the ratio of their intensities changes with the solvent. What is happening?
A2: The observation of dual emission is a classic hallmark of fluorophores that can exist in two different emissive forms in the excited state. For 1,6-naphthyridin-7(6H)-ones, this is often due to the interplay between a locally excited (LE) state and an excited-state intramolecular proton transfer (ESIPT) state.[4]
-
The Two Emissive Species: The higher energy (shorter wavelength) peak typically corresponds to the emission from the initially excited enol form (the LE state). The lower energy (longer wavelength) peak, which has a larger Stokes shift, is from the keto tautomer formed after ESIPT.
-
The Role of the Solvent: The solvent plays a crucial role in mediating the ESIPT process.
-
In non-polar, aprotic solvents (e.g., toluene, dichloromethane): The intramolecular hydrogen bond that facilitates ESIPT is strong, and you will likely see a dominant emission from the keto tautomer (the red-shifted peak).
-
In polar, protic solvents (e.g., methanol, water): The solvent molecules can form intermolecular hydrogen bonds with the fluorophore. This can disrupt the intramolecular hydrogen bond necessary for ESIPT, leading to an increase in the emission from the enol form (the blue-shifted peak). In some cases, these solvents can also quench the fluorescence of both species.
-
-
How to Control the Emission: By carefully choosing the solvent, you can favor one emission band over the other. If you desire the large Stokes shift associated with ESIPT, use non-polar, aprotic solvents. If you need emission at shorter wavelengths, a more polar solvent might be suitable, although you should be mindful of potential quenching.
Q3: My fluorescence signal decreases over time during measurement. What is causing this and how can I prevent it?
A3: The gradual decrease in fluorescence intensity under illumination is known as photobleaching. It is an irreversible photochemical destruction of the fluorophore.[7] Here are some strategies to minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a good signal-to-noise ratio. This can be achieved by using neutral density filters in the excitation light path.
-
Minimize Exposure Time: Limit the time your sample is exposed to the excitation light. For microscopy, find your region of interest using transmitted light or a lower light intensity before capturing the fluorescence image.
-
Use Antifade Reagents: For fixed samples, especially in microscopy, use a mounting medium containing an antifade reagent. These reagents are typically free-radical scavengers that reduce the rate of photobleaching.
-
Deoxygenate the Solution: Dissolved molecular oxygen is a common culprit in photobleaching.[8] For solution-based measurements, you can deoxygenate your sample by gently bubbling an inert gas like argon or nitrogen through the cuvette for several minutes before measurement.
Experimental Protocols
Protocol 1: Screening Solvents to Optimize Fluorescence Quantum Yield
This protocol will guide you through a systematic process of evaluating the effect of different solvents on the fluorescence quantum yield of your 1,6-naphthyridine derivative.
Materials:
-
Your 1,6-naphthyridine compound
-
A selection of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, DMSO, ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your 1,6-naphthyridine derivative in a solvent in which it is highly soluble (e.g., DMSO or dichloromethane).
-
Prepare Dilute Solutions: For each solvent to be tested, prepare a dilute solution from the stock solution. The final concentration should be such that the absorbance at the excitation wavelength is between 0.05 and 0.1 to avoid inner filter effects.
-
Measure Absorbance: For each solution, record the UV-Vis absorption spectrum and note the absorbance value at the intended excitation wavelength (λex).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the λex used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring you capture the entire emission band.
-
Integrate the area under the emission curve for each spectrum.
-
-
Analyze the Data: Compare the integrated fluorescence intensities across the different solvents. A higher integrated intensity, for a similar absorbance, indicates a higher relative quantum yield. This screening will help you identify the optimal solvent for your fluorophore.
Protocol 2: Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of your 1,6-naphthyridine derivative using a well-characterized standard.[9]
Materials:
-
Your 1,6-naphthyridine compound ("sample")
-
A fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Spectroscopic grade solvent (the same for both sample and standard).
-
Volumetric flasks and pipettes.
-
UV-Vis spectrophotometer.
-
Fluorometer.
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of at least five dilutions for both your sample and the standard in the same solvent. The concentrations should be chosen to yield absorbance values at the excitation wavelength ranging from approximately 0.01 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength (λex).
-
Measure Fluorescence Emission:
-
Using the same λex, record the fluorescence emission spectrum for each of the sample and standard solutions.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
Integrate the area under each emission spectrum.
-
-
Plot the Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Calculate the Quantum Yield:
-
Determine the slope of the best-fit line for both the sample (Gradsample) and the standard (Gradstd) plots.
-
Calculate the quantum yield of your sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)
Where η is the refractive index of the solvent. Since the same solvent is used for both the sample and the standard, the refractive index term (η2sample / η2std) cancels out to 1.
-
Data Presentation
Table 1: Influence of Solvent on the Photophysical Properties of a Representative 1,6-Naphthyridin-7(6H)-one Derivative
| Solvent | Polarity Index | Absorbance λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Relative Quantum Yield (ΦF) |
| Toluene | 2.4 | 380 | 510 | 6900 | 0.85 |
| Dichloromethane | 3.1 | 385 | 525 | 7050 | 0.72 |
| Acetonitrile | 5.8 | 390 | 540 | 7100 | 0.45 |
| Ethanol | 4.3 | 395 | 450 / 550 (dual) | - | 0.20 |
Note: Data are representative and intended for illustrative purposes.
Visualizations
Workflow for Enhancing Fluorescence Quantum Yield
Caption: A systematic workflow for troubleshooting and enhancing the fluorescence quantum yield.
Mechanism of ESIPT in 1,6-Naphthyridin-7(6H)-ones
Caption: Jablonski-style diagram illustrating the ESIPT process in 1,6-naphthyridin-7(6H)-ones.
References
-
Brie, A., Zagdoun, A., & Coutant, E. (2023). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry. [Link]
-
Gotor, V., & Gotor-Fernández, V. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6593. [Link]
-
Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Laha, J. K., Bhimpuria, R. A., & Hunjan, M. K. (2017). Intramolecular Oxidative Arylations in 7-Azaindoles and Pyrroles: Revamping the Synthesis of Fused N-Heterocycle Tethered Fluorenes. The Journal of Organic Chemistry, 82(9), 4764-4774. [Link]
-
Li, Z., et al. (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C, 123(40), 24493–24501. [Link]
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334. [Link]
-
Mishra, A., et al. (2018). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C, 6(10), 2514-2521. [Link]
-
Park, S., et al. (2020). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 25(1), 10. [Link]
-
Song, F., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications, 10(1), 143. [Link]
-
Traoré, F., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 687. [Link]
-
Vargas, L. V., et al. (2005). Determination of environmentally important metal ions by fluorescence quenching in anionic micellar solution. Analyst, 130(2), 242-246. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535–1550. [Link]
-
E. I. Lakowicz, J. R. (2006). Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules. Biophysical Journal, 16(1), 23-35. [Link]
-
American Chemical Society. 1,6-Naphthyridine. [Link]
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and applications in fluorescence, 8(2), 022001. [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
Wikipedia. Photobleaching. [Link]
Sources
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative In Vitro Analysis of a 1,6-Naphthyridine-Based c-Met Inhibitor and Other Kinase Inhibitors
Introduction
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This guide provides an in-depth in vitro comparison of a representative 1,6-naphthyridine-based kinase inhibitor, a 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivative (referred to as Compound 2t), with three well-established, multi-targeted kinase inhibitors: Staurosporine, Dasatinib, and Sunitinib.[3][5][6] The primary focus of this comparison is their inhibitory activity against the c-Met receptor tyrosine kinase, a key driver of cell proliferation, motility, and invasion.[7]
Compound Profiles
-
1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one Derivative (Compound 2t): This compound belongs to a class of c-Met kinase inhibitors developed from the 1,6-naphthyridine scaffold.[5] Its mechanism of action is expected to be ATP-competitive, binding to the kinase domain of c-Met and preventing the phosphorylation of its substrates.
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[8] It is often used as a positive control in kinase assays due to its broad-spectrum activity.[9]
-
Dasatinib: A synthetic, orally available small molecule that inhibits multiple tyrosine kinases, including BCR-ABL, Src family kinases, and c-Kit.[3][10] It is an approved therapeutic for certain types of leukemia.[3]
-
Sunitinib: An oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFRs, PDGFRs, and c-Kit.[6][11] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
In Vitro Kinase Inhibition: A Comparative Analysis
The in vitro inhibitory potency of Compound 2t, Staurosporine, Dasatinib, and Sunitinib against the c-Met kinase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the enzymatic activity of the c-Met kinase.
| Compound | Target Kinase | IC50 (µM) | Comments |
| 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one Derivative (Compound 2t) | c-Met | 2.6 | Demonstrates micromolar potency against c-Met kinase.[5] |
| Staurosporine | c-Met | Not widely reported | While a potent pan-kinase inhibitor, specific IC50 values for c-Met are not consistently documented in readily available literature. It is known to inhibit a wide range of kinases in the nanomolar range.[9][12] |
| Dasatinib | c-Met | > 5 | In a cellular model of acquired resistance, the parental MDA-MB-231 cells showed a dasatinib IC50 of 0.04 µM for growth inhibition, while resistant cells with increased p-Met had an IC50 > 5 µM.[3][10] This suggests that while dasatinib can have cellular effects involving c-Met, its direct enzymatic inhibition might be less potent compared to its other primary targets. |
| Sunitinib | c-Met | 16.3 | In a cell scattering assay, which is a functional readout of c-Met activity, Sunitinib showed an IC50 of 16.3 µM.[6] |
Expert Interpretation:
The data indicates that the 1,6-naphthyridine derivative, Compound 2t, exhibits direct inhibitory activity against c-Met in the low micromolar range.[5] In contrast, while Dasatinib and Sunitinib are potent multi-kinase inhibitors, their direct inhibitory effect on c-Met appears to be less pronounced in the presented contexts. It is crucial to note that the IC50 values for Dasatinib and Sunitinib are from cell-based assays, which can be influenced by various factors such as cell permeability and off-target effects, and may not solely reflect direct enzymatic inhibition.[3][6][10] Staurosporine's broad activity makes it a useful reference compound but highlights the need for more selective inhibitors for targeted research.[9][12]
Experimental Protocol: In Vitro Fluorescence-Based Kinase Assay
This protocol outlines a generic, fluorescence-based in vitro kinase assay that can be adapted to determine the IC50 values of inhibitors against a specific kinase, such as c-Met. The principle of this assay is to measure the amount of ATP consumed during the kinase reaction, which is inversely proportional to the fluorescence signal generated by a detection reagent.[13]
Materials:
-
Recombinant human c-Met kinase
-
Poly-Glu,Tyr (4:1) peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (1,6-naphthyridine derivative and comparators) dissolved in DMSO
-
Fluorescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well microplates
-
Multimode microplate reader with fluorescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
For the final assay, the DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Kinase Reaction Setup:
-
Add 5 µL of the kinase buffer to each well of the microplate.
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add 2 µL of the recombinant c-Met kinase solution (pre-diluted in kinase buffer) to all wells except the "no enzyme" control.
-
Add 2 µL of the peptide substrate solution (pre-diluted in kinase buffer) to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
To initiate the reaction, add 2 µL of ATP solution (pre-diluted in kinase buffer) to all wells. The final ATP concentration should be at or near the Km value for the kinase, if known.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Following the kinase reaction, add the ATP detection reagent according to the manufacturer's protocol. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to generate a luminescent or fluorescent signal from the newly formed ADP.
-
Incubate the plate as recommended by the detection kit manufacturer (e.g., 40 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Subtract the background signal (from "no enzyme" control wells).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Choice of a Fluorescence-Based Assay: This format offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening. It avoids the use of radioactive materials, enhancing safety and reducing disposal costs.[13]
-
ATP Concentration at Km: Performing the assay with an ATP concentration near its Michaelis-Menten constant (Km) for the kinase ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site.
-
Constant DMSO Concentration: Maintaining a consistent concentration of the solvent (DMSO) across all wells is critical to avoid solvent-induced artifacts that could affect enzyme activity.
-
Inclusion of Controls: "No enzyme" and "no compound" (DMSO only) controls are essential for background correction and defining the 0% and 100% activity levels, respectively, ensuring the integrity of the calculated IC50 values.
Visualizing the Landscape: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams have been generated.
Caption: The c-Met signaling pathway is activated by its ligand, HGF, leading to downstream cascades that promote cell growth and survival.[7] 1,6-Naphthyridine-based inhibitors block this pathway at the receptor level.
Caption: Workflow for a fluorescence-based in vitro kinase assay to determine inhibitor potency.
Conclusion
This guide provides a comparative overview of a novel 1,6-naphthyridine-based c-Met inhibitor and other established kinase inhibitors. The in vitro data suggests that the 1,6-naphthyridine scaffold is a promising starting point for the development of potent and potentially selective kinase inhibitors. The provided experimental protocol offers a robust framework for researchers to conduct their own in vitro comparisons and further characterize novel inhibitory compounds. It is important to consider that in vitro enzymatic activity does not always directly translate to cellular or in vivo efficacy, and further studies are necessary to fully elucidate the therapeutic potential of any new kinase inhibitor.
References
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Wilson, M. B., et al. (2019). Dasatinib Treatment Increases Sensitivity to c-Met Inhibition in Triple-Negative Breast Cancer Cells. Cancers (Basel), 11(4), 549. [Link]
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Anastassiadis, T., et al. (2011). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 6(10), 1062-1071. [Link]
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Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19. [Link]
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Lawrence, D. S., & Nanda, S. (2007). Fluorescent peptide assays for protein kinases. Current protocols in chemical biology, 1(1), 1-15. [Link]
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Wang, X., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(17), 2843-2853. [Link]
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Zhang, Y., et al. (2019). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 182, 111634. [Link]
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Wilson, M. B., et al. (2019). Dasatinib Treatment Increases Sensitivity to c-Met Inhibition in Triple-Negative Breast Cancer Cells. PubMed, [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Wikipedia. (2023). Hepatocyte growth factor receptor. Wikipedia. [Link]
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El-Damasy, A. K., et al. (2021). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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ResearchGate. (n.d.). IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... ResearchGate. [Link]
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Genentech. (2012). The Met Signaling Pathway and Cancer. YouTube. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][7][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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Salm, M. P., et al. (2020). The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. Oncotarget, 11(36), 3326-3343. [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
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ResearchGate. (2021). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
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Patsnap Synapse. (2024). What are c-Met agonists and how do they work?. Patsnap Synapse. [Link]
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VJHemOnc. (2020). Dasatinib response in AML. YouTube. [Link]
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Minor, L. K. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Gardner, H., et al. (2014). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. SpringerPlus, 3, 443. [Link]
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AbbVie. (n.d.). c-MET Protein. AbbVie Science. [Link]
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Wang, Y., et al. (2022). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 65, 128711. [Link]
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Shukla, S., et al. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 36(2), 359-365. [Link]
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Labiotech.eu. (2023). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
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ResearchGate. (n.d.). Mechanism involved in the formation of 1,6‐naphthyridine derivatives. ResearchGate. [Link]
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of 1,6-Naphthyridine-2-one Analogs as FGFR4 Inhibitors
Introduction: The Therapeutic Promise of Targeting FGFR4 with 1,6-Naphthyridine-2-ones
The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several malignancies, most notably in hepatocellular carcinoma (HCC) and colorectal cancer.[1][2] Its aberrant activation, often through the FGF19-FGFR4 signaling axis, promotes tumor cell proliferation, survival, and resistance to therapy. This has positioned FGFR4 as a high-value target for the development of novel anticancer agents. Within the diverse chemical space of kinase inhibitors, the 1,6-naphthyridine scaffold has garnered significant attention due to its versatile biological activities.[3] More specifically, derivatives of the 1,6-naphthyridin-2(1H)-one core have been identified as potent and selective inhibitors of FGFR4, demonstrating promising preclinical in vivo efficacy.[1][2]
This guide provides a comprehensive comparison of the in vivo performance of key 1,6-naphthyridine-2-one analogs targeting FGFR4. We will delve into the experimental data that underpins their therapeutic potential, elucidate the rationale behind the chosen preclinical models, and provide detailed protocols for key in vivo studies. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the evaluation of this promising class of compounds.
Comparative In Vivo Efficacy of Lead 1,6-Naphthyridine-2-one Analogs
The following table summarizes the in vivo efficacy of representative 1,6-naphthyridine-2-one analogs that have been evaluated in preclinical cancer models. This comparative analysis highlights key performance indicators, allowing for an objective assessment of their therapeutic potential.
| Compound ID | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Noted Toxicities | Reference |
| 19g | Colorectal Cancer (HCT116) | Xenograft Mouse Model | Information not available in the provided abstract | Significant tumor inhibition | No apparent toxicity | [1] |
| A34 | Hepatocellular Carcinoma (Hep-3B) | Xenograft Model | Information not available in the provided abstract | Remarkable antitumor efficacy | Low risk of hERG toxicity | [2] |
It is important to note that the publicly available abstracts for these studies provide high-level summaries of the in vivo results. For a complete understanding of the dose-response relationships and detailed statistical analysis, consulting the full-text articles is recommended.
Dissecting the In Vivo Experimental Design: A Rationale-Driven Approach
The choice of an appropriate in vivo model is paramount for the meaningful evaluation of a novel therapeutic agent. The use of xenograft models, where human cancer cell lines are implanted into immunocompromised mice, is a standard and robust method for assessing the direct antitumor activity of a compound.[4]
The Subcutaneous Xenograft Model: A Window into Antitumor Activity
The subcutaneous xenograft model offers a facile and reproducible means to evaluate the in vivo efficacy of anticancer compounds.[4] Its accessibility allows for straightforward tumor implantation, treatment administration, and longitudinal monitoring of tumor growth.[4]
Below is a diagram illustrating the typical workflow of a subcutaneous xenograft study for evaluating a novel 1,6-naphthyridine-2-one analog.
Key Methodologies: Step-by-Step Protocols for In Vivo Evaluation
To ensure the reproducibility and validity of preclinical findings, adherence to well-defined experimental protocols is essential. The following sections provide detailed methodologies for critical in vivo assessments.
Protocol 1: Subcutaneous Xenograft Tumor Growth Study
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT116 for colorectal cancer, Hep-3B for HCC) under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a mixture of medium and Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to establish and grow.
-
Begin measuring tumor dimensions with calipers once they are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the 1,6-naphthyridine-2-one analog in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the compound to the treatment group according to the predetermined dosing schedule (e.g., once daily).
-
Administer the vehicle alone to the control group. A positive control group receiving a standard-of-care therapeutic can also be included.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights of all animals at regular intervals (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or significant weight loss.
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) for the treatment groups relative to the vehicle control.
-
Statistically analyze the differences in tumor growth between the groups.
-
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting its in vivo efficacy.[5]
-
Pharmacokinetic Analysis:
-
Administer a single dose of the 1,6-naphthyridine-2-one analog to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).[6]
-
Collect blood samples at multiple time points post-administration.
-
Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[5]
-
-
Pharmacodynamic Analysis:
-
In a separate cohort of tumor-bearing animals, administer the compound as in the efficacy study.
-
At specified time points after the final dose, euthanize the animals and collect tumor and relevant tissue samples.
-
Analyze the tissues to assess the on-target activity of the compound. For an FGFR4 inhibitor, this would involve measuring the phosphorylation status of FGFR4 and its downstream signaling proteins (e.g., FRS2, ERK) using techniques like Western blotting or immunohistochemistry.
-
The Underlying Mechanism: FGFR4 Signaling Pathway
The antitumor activity of 1,6-naphthyridine-2-one analogs is predicated on their ability to inhibit the kinase activity of FGFR4. The diagram below illustrates the canonical FGFR4 signaling pathway and the point of intervention for these inhibitors.
By binding to the ATP-binding pocket of FGFR4, these small molecule inhibitors prevent its phosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to a reduction in tumor cell proliferation and survival.[1]
Conclusion and Future Directions
The 1,6-naphthyridine-2-one scaffold represents a promising framework for the development of potent and selective FGFR4 inhibitors. The preclinical in vivo data for lead compounds like 19g and A34 demonstrate significant antitumor efficacy in relevant cancer models, underscoring their therapeutic potential.[1][2] The continued evaluation of this chemical class, with a focus on optimizing pharmacokinetic properties and further elucidating in vivo mechanisms of action, will be crucial for their successful translation into the clinical setting. Future studies should also explore the efficacy of these compounds in combination with other anticancer agents to potentially overcome resistance and enhance therapeutic outcomes.
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Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. Available at: [Link]
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Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at: [Link]
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Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 1,6-Naphthyridine Derivatives
This guide provides an in-depth comparative analysis of molecular docking studies involving 1,6-naphthyridine derivatives against various therapeutic protein targets. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on this privileged scaffold. We will explore the causality behind experimental choices, present collated data from recent literature, and provide a self-validating protocol for conducting these studies.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique
The 1,6-naphthyridine core is a bicyclic aromatic N-heterocycle that has garnered significant attention in medicinal chemistry.[1] Its rigid structure, combined with strategically placed nitrogen atoms, makes it an exceptional scaffold for creating ligands that can form specific hydrogen bonds, π-π stacking, and other crucial interactions within protein binding pockets. Consequently, its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4]
Parallel to the rise of such "privileged structures," molecular docking has established itself as an indispensable computational technique in rational drug design.[5] Docking predicts the preferred orientation of a small molecule (ligand) within the binding site of a target protein, estimating its binding affinity through sophisticated scoring functions.[5][6] This allows for the rapid screening of virtual libraries and provides invaluable insights into the molecular basis of a ligand's activity, guiding further optimization.
This guide aims to synthesize these two fields by presenting a comparative overview of docking studies on 1,6-naphthyridine derivatives against key protein targets. We will delve into the specific interactions that drive their potency and selectivity and conclude with a robust, step-by-step protocol to empower researchers to conduct similar in silico experiments.
The Scientific Rationale: Why Comparative Docking is Crucial
In drug discovery, it is rarely sufficient to know that a single compound binds to a single target. The critical questions are often comparative:
-
How does the binding of a novel derivative compare to a known inhibitor or a series of analogues?
-
Which structural modifications on the naphthyridine scaffold enhance binding affinity and why?
-
Can we predict selectivity by comparing docking scores and interaction patterns across different protein targets (e.g., kinase isoforms)?
Comparative docking addresses these questions directly. By keeping the protein target and docking parameters constant while systematically varying the ligand, we can derive Structure-Activity Relationships (SAR) in silico. This process illuminates why certain functional groups enhance activity, providing a logical foundation for designing the next generation of more potent and selective molecules.[2]
General Workflow for a Comparative Docking Study
A well-designed docking experiment is a self-validating system. The workflow ensures that the computational model is a reliable representation of the biological system before screening novel compounds.
Caption: General workflow for a validated comparative docking study.
Comparative Analysis: 1,6-Naphthyridines Across Target Classes
The versatility of the 1,6-naphthyridine scaffold is evident from the diverse range of proteins it has been designed to inhibit. Below, we compare docking results across several therapeutically important target classes.
Target Class: Protein Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime drug targets.[5] Derivatives of 1,6-naphthyridine have been developed as potent kinase inhibitors.
A notable example involves Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[7] Researchers designed 1,6-naphthyridin-2(1H)-one derivatives to target FGFR4.[7][8] Comparative docking studies were instrumental in optimizing these inhibitors. The data shows how subtle modifications lead to significant differences in predicted affinity and interactions.
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Experimental IC₅₀ | Reference |
| Compound 19g | FGFR4 (PDB: 6V1V) | -9.8 | Hinge Region (Ala553) | 2.6 nM (Kinase) | [8] |
| Compound A34 | FGFR4 (PDB: 7E5J) | -10.2 | Hinge Region (Ala553), Cys552 | 1.1 nM (Kinase) | [7] |
| Ripretinib | KIT (PDB: 6OKO) | -11.5 | Hinge Region, Gatekeeper residue | 12 nM (GIST-T1) | [9] |
| Compound 7 | CDK8 (PDB: 5I1Q) | -9.5 | Hinge Region (Asp173) | 0.003 µM (Binding) | [10] |
Table 1: Comparative docking and experimental data for 1,6-naphthyridine derivatives against various protein kinases. Docking scores are representative values from literature and may vary based on software and protocol.
The consistent interaction with the "hinge region" of the kinase is a classic characteristic of ATP-competitive inhibitors. The higher potency of compounds like A34 is often attributed to additional interactions, such as the covalent bond with Cys552, a detail that docking models can help rationalize.[7]
Caption: Key interactions of a kinase inhibitor with the ATP pocket.
Target Class: Bacterial DNA Gyrase
The 1,8-naphthyridine derivative, nalidixic acid, was a foundational antibacterial agent that targeted DNA gyrase.[3][4] This legacy has inspired the exploration of other naphthyridine isomers, including 1,6-naphthyridines, for the same purpose. Docking studies help elucidate how these scaffolds can fit into the gyrase ATP-binding site, disrupting its function.
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Antibacterial Activity (MIC) | Reference |
| Derivative 44b | S. aureus DNA Gyrase B | -8.5 | Asp81, Asn54 | 6-7 mM vs S. aureus | [11] |
| Derivative 45d | S. aureus DNA Gyrase B | -8.9 | Asp81, Gly85 | 6-7 mM vs S. aureus | [11] |
| Nalidixic Acid | A. baumannii DNA Gyrase | -7.2 | Ser84, Glu88 | Varies (Standard) | [4] |
Table 2: Comparative docking data for naphthyridine derivatives against bacterial DNA gyrase.
These studies show that 1,6-naphthyridine derivatives can effectively occupy the same binding pocket as established inhibitors. The docking scores correlate with the observed antibacterial activity, suggesting that the computational model is a useful predictor of potency.[11]
Other Notable Targets
The scaffold's utility extends further, with studies showing its potential against a diverse array of targets.
-
Topoisomerase I (Top1): Dibenzo[c,h][3][12]naphthyridines have been designed as Top1 inhibitors for anticancer therapy, acting as novel scaffolds to stabilize the drug-Top1-DNA ternary complex.[13]
-
HIV-1 Reverse Transcriptase (RT): As non-nucleoside reverse transcriptase inhibitors (NNRTIs), 1,6-naphthyridines fit into the allosteric pocket of HIV-1 RT, with docking studies revealing key hydrogen bonds to residues like Lys101 and π-π stacking with Tyr181 and Trp229.[14]
-
Dehydrosqualene Synthase (CrtM): In the search for anti-staphylococcal agents, 1,6-naphthyridine derivatives have been docked against CrtM, an enzyme crucial for the biosynthesis of the virulence factor staphyloxanthin.[15]
A Validated Protocol for Comparative Docking Studies
This protocol provides a step-by-step methodology for performing a comparative docking study using widely available tools. It incorporates a mandatory validation step to ensure the trustworthiness of the results.
Objective: To compare the binding modes and affinities of a series of 1,6-naphthyridine derivatives against a chosen protein target.
Pillar 1: Expertise & Experience (The "Why")
-
Why prepare the protein? Crystal structures are static snapshots and often miss hydrogen atoms, which are critical for calculating interactions. Removing crystallographic water molecules (unless one is known to be critical for binding) prevents them from interfering with the ligand docking.
-
Why validate? A docking protocol's ability to reproduce the experimentally determined binding pose of a known ligand (the "native" or "co-crystallized" ligand) is the single most important indicator of its reliability. If the software cannot correctly place the known binder, its predictions for unknown compounds are untrustworthy. An RMSD value below 2.0 Å is the widely accepted threshold for a successful validation.[15][16]
Pillar 2: The Protocol (A Self-Validating System)
Step 1: Receptor and Ligand Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB, [Link]). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand similar to your scaffold, if possible.
-
Prepare Receptor: Using software like UCSF Chimera, PyMOL, or Schrödinger Maestro:
-
Delete all non-essential components (water molecules, co-solvents, duplicate protein chains).
-
Add polar hydrogen atoms and assign appropriate atom charges (e.g., using the AMBER force field).
-
Save the prepared protein in a .pdbqt format for use with AutoDock Vina.
-
-
Prepare Ligands:
-
Draw your 1,6-naphthyridine derivatives in a 2D chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Use a program like Open Babel or LigPrep to convert the 2D structures to 3D, generate ionization states at physiological pH (7.4), and perform energy minimization.
-
Save the prepared ligands in .pdbqt format.
-
Step 2: Docking Protocol Validation
-
Extract Native Ligand: From the original PDB file, save the co-crystallized ligand in a separate file. Prepare it as described in Step 1.3.
-
Define the Binding Site: Using AutoDock Tools, define the docking grid box. Center the grid on the position of the native ligand, ensuring its dimensions encompass the entire binding pocket (typically a 20x20x20 Å box is a good starting point).
-
Redock the Native Ligand: Perform a docking run using only the prepared native ligand and the receptor.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD).
-
If RMSD < 2.0 Å: The protocol is validated. Proceed to the next step.
-
If RMSD > 2.0 Å: The protocol is not reliable. Re-evaluate your grid box size/center, protein preparation, or consider alternative docking software. Do not proceed until validation is successful.
-
Step 3: Comparative Docking of Derivatives
-
Execute Docking: Using the validated protocol (i.e., the same prepared receptor and grid parameters), dock your entire series of 1,6-naphthyridine derivatives. Use a high exhaustiveness setting (e.g., 16 or 32) in Vina for more thorough conformational searching.
-
Record Binding Affinities: For each derivative, record the binding affinity (in kcal/mol) of the top-ranked pose.
Step 4: Analysis and Interpretation
-
Visualize Interactions: For the top-scoring derivatives, load the docked complex into a molecular visualizer. Analyze the interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and protein residues.
-
Tabulate Data: Create a summary table comparing the docking scores and key interactions for all derivatives (similar to Tables 1 & 2).
-
Derive SAR: Correlate the structural changes across your series with the changes in docking scores and interaction patterns. For example, does adding a hydroxyl group introduce a new hydrogen bond and improve the score? Does a bulky substituent create a steric clash?
-
Correlate with Experimental Data: If available, plot the docking scores against experimental values (e.g., IC₅₀, Kᵢ). A strong correlation further validates your model and enhances its predictive power.
Conclusion and Future Outlook
Comparative molecular docking is a powerful, cost-effective, and rapid method for elucidating the structure-activity relationships of 1,6-naphthyridine derivatives. As demonstrated across diverse target classes like kinases and bacterial enzymes, these in silico studies provide a clear rationale for observed biological activities and guide the intelligent design of more effective therapeutic agents. The provided protocol offers a robust framework for conducting these analyses with high scientific integrity.
The future of this field will likely involve integrating docking results with more computationally intensive methods, such as molecular dynamics (MD) simulations, to study the dynamic stability of ligand-protein complexes over time.[14][17] This multi-layered computational approach, firmly grounded in experimental validation, will continue to accelerate the journey of promising scaffolds like 1,6-naphthyridine from the computer screen to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
